molecular formula C20H32O5 B146822 14-Deoxy-17-hydroxyandrographolide

14-Deoxy-17-hydroxyandrographolide

Cat. No.: B146822
M. Wt: 352.5 g/mol
InChI Key: LMOGEODVJJLYGW-UQZPWQSVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Deoxy-17-hydroxyandrographolide has been reported in Andrographis paniculata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[(1R,2S,4aS,5R,6R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14-,15-,16+,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOGEODVJJLYGW-UQZPWQSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@H]([C@H]2CCC3=CCOC3=O)CO)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Characterization of Ent-Labdane Diterpenoids from Andrographis paniculata: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of ent-labdane diterpenoids, the principal bioactive constituents of Andrographis paniculata (Burm. f.) Nees. This plant, a cornerstone of traditional medicine systems in Asia, is gaining significant attention in modern drug discovery for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The ent-labdane diterpenoids, particularly andrographolide, are major contributors to these therapeutic effects.

This document details the extraction, isolation, and structural elucidation of these compounds, presenting quantitative data and experimental protocols. Furthermore, it visualizes key experimental workflows and the signaling pathways modulated by these bioactive molecules, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Prominent Ent-Labdane Diterpenoids in Andrographis paniculata

Andrographis paniculata is a rich source of ent-labdane diterpenoids, with over 55 identified to date.[1] The most abundant and extensively studied of these is andrographolide, followed by other significant compounds such as neoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and andrograpanin.[2][3] The chemical diversity of these diterpenoids, often existing as lactones and glucosides, contributes to the plant's broad spectrum of biological activities.[4][5] New ent-labdane diterpenoids continue to be discovered from this plant, highlighting its potential for yielding novel therapeutic agents.[4][5][6]

Quantitative Analysis of Major Diterpenoids

The concentration of key diterpenoids in Andrographis paniculata can vary based on factors such as the geographical origin of the plant, harvest time, and the extraction method employed.[1] High-performance liquid chromatography (HPLC) and rapid resolution liquid chromatography/time-of-flight mass spectrometry (RRLC-TOF/MS) are powerful techniques for the simultaneous quantification of these compounds.[7][8]

DiterpenoidConcentration Range (mg/g of extract/plant material)Analytical MethodReference
Andrographolide0.80 - 132HPLC-DAD, SFE[2][9]
14-deoxy-11,12-didehydroandrographolide0.70 - 13.30HPLC-DAD[2]
Neoandrographolide22 - 33.42HPLC-DAD, SFE[9][10]
Andrograpanin-HPLC-DAD[2]

Table 1: Quantitative Data of Major Ent-Labdane Diterpenoids in Andrographis paniculata

Experimental Protocols

Extraction of Ent-Labdane Diterpenoids

The initial step in characterizing these compounds is their extraction from the plant material, typically the aerial parts.[4][6] Various techniques have been optimized to efficiently extract diterpenoids, with the choice of solvent playing a critical role. Methanol has been identified as a highly effective solvent for extracting andrographolide.

Workflow for Extraction and Purification

G plant_material Dried, powdered aerial parts of A. paniculata extraction Extraction (e.g., Soxhlet, Maceration, UAE, MAE) plant_material->extraction filtration Filtration extraction->filtration solvent Solvent (e.g., Ethanol, Methanol) solvent->extraction crude_extract Crude Extract filtration->crude_extract partition Solvent Partitioning (e.g., EtOAc/H2O) crude_extract->partition et_oac_fraction EtOAc Fraction partition->et_oac_fraction column_chromatography Column Chromatography (Silica Gel) et_oac_fraction->column_chromatography fractions Fractions column_chromatography->fractions purification Further Purification (e.g., Crystallization, Prep-HPLC) fractions->purification pure_compounds Isolated Diterpenoids purification->pure_compounds G isolated_compound Isolated Pure Compound ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition isolated_compound->ms nmr NMR Spectroscopy - 1D (1H, 13C) - 2D (COSY, HSQC, HMBC) isolated_compound->nmr ir_uv IR & UV-Vis Spectroscopy - Functional Groups isolated_compound->ir_uv structure_elucidation Structure Elucidation ms->structure_elucidation nmr->structure_elucidation ir_uv->structure_elucidation bioactivity Bioactivity Screening structure_elucidation->bioactivity G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor nf_kb NF-κB Activation receptor->nf_kb jak_stat JAK/STAT Pathway receptor->jak_stat pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt andrographolide Andrographolide andrographolide->nf_kb andrographolide->jak_stat andrographolide->pi3k_akt pro_inflammatory_genes Expression of Pro-inflammatory Genes nf_kb->pro_inflammatory_genes jak_stat->pro_inflammatory_genes pi3k_akt->pro_inflammatory_genes inflammation Inflammation pro_inflammatory_genes->inflammation

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Machinery Behind a Potent Diterpenoid

Andrographolide (B1667393), a labdane (B1241275) diterpenoid lactone, is the principal bioactive compound isolated from the medicinal plant Andrographis paniculata. Renowned for its potent anti-inflammatory, antiviral, and anti-cancer properties, the demand for andrographolide in drug development is significant.[1][2] However, its production is primarily reliant on extraction from plant sources, where yields can be low and variable.[1][3] A thorough understanding of its biosynthetic pathway is therefore critical for developing metabolic engineering and synthetic biology strategies to enhance its production.[4][5] This technical guide provides a comprehensive overview of the andrographolide biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Andrographolide Biosynthetic Pathway

The construction of andrographolide is a complex process involving the coordinated action of two distinct pathways for precursor synthesis, followed by a series of cyclization and oxidation reactions to build the final intricate structure.[6]

Precursor Synthesis: The MEP and MVA Pathways

Like all terpenoids, andrographolide is assembled from the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[7] Plants possess two independent pathways for synthesizing these precursors: the cytosolic Mevalonic Acid (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP or DXP) pathway.[4][8] Isotopic labeling studies have confirmed that the MEP pathway is the primary source of precursors for andrographolide biosynthesis.[7][8]

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate and involves seven enzymatic steps to produce IPP and DMAPP.[4] The MVA pathway, on the other hand, starts from acetyl-CoA.[4] While the MEP pathway is dominant, evidence suggests that cross-talk between the two pathways can occur.[6][8]

Diterpene Backbone Formation

In the plastids, Geranylgeranyl Diphosphate Synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon precursor of all diterpenoids, geranylgeranyl diphosphate (GGPP).[9][10]

Cyclization and Tailoring Reactions

The dedicated pathway to andrographolide begins with the cyclization of the linear GGPP molecule. This is followed by a series of precise oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which decorate the diterpene scaffold to create andrographolide and its related compounds.[1]

The key steps are:

  • Scaffold Formation: A Class II diterpene synthase, ent-copalyl diphosphate synthase (ent-CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This is followed by the action of a Class I diterpene synthase, ent-kaurene (B36324) synthase (ent-KS), which was thought to be involved, but recent research has identified specific synthases that produce the labdane-related scaffold.[2]

  • Oxidative Modifications: The core scaffold undergoes a series of hydroxylations and the formation of the characteristic five-membered lactone ring. An integrated analysis of transcriptomes and metabolomes recently identified four specific cytochrome P450 enzymes that constitute the minimal set of genes for these final steps[1][11]:

    • ApCYP71D587 catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol.[1]

    • ApCYP71BE50 mediates the formation of the lactone ring, yielding andrograpanin.[1]

    • ApCYP706U5 accomplishes the C-3 hydroxylation to form 14-deoxyandrographolide.[1][11]

    • ApCYP72F1 completes the biosynthesis by mediating C-14 hydroxylation and rearrangement of the olefin bond to produce andrographolide.[1][11]

A related major diterpenoid, neoandrographolide (B1678159), is synthesized when a glycosyltransferase catalyzes the O-linked glucosylation of andrograpanin.[2]

Caption: The biosynthetic pathway of andrographolide and neoandrographolide.

Regulation of Andrographolide Biosynthesis

The production of andrographolide is tightly regulated by various internal and external factors. Plant signaling molecules, known as elicitors, play a crucial role in inducing the expression of biosynthetic genes, leading to increased metabolite accumulation.

Methyl jasmonate (MeJA), a key plant hormone involved in defense responses, has been shown to be a potent elicitor of andrographolide biosynthesis.[9] Treatment of A. paniculata cell cultures with MeJA leads to a significant upregulation of key pathway genes, including HMGS, HMGR from the MVA pathway, and DXS, DXR, ISPH, and GGPS from the MEP and downstream pathway.[9][12] This coordinated transcriptional activation results in a substantial increase in andrographolide content. Other factors such as light and nitrogen sources also influence the pathway, with light generally favoring the MEP pathway.[6][13]

MeJA_Signaling cluster_genes Biosynthetic Genes MeJA Methyl Jasmonate (MeJA) (Elicitor) Receptor MeJA Receptor MeJA->Receptor Binds to TFs Transcription Factors (e.g., MYC2, NAC) Receptor->TFs Activates DXS DXS TFs->DXS Upregulates DXR DXR TFs->DXR Upregulates HMGR HMGR TFs->HMGR Upregulates GGPPS GGPPS TFs->GGPPS Upregulates CYPs CYP450s TFs->CYPs Upregulates Andrographolide Andrographolide Accumulation DXS->Andrographolide DXR->Andrographolide HMGR->Andrographolide GGPPS->Andrographolide CYPs->Andrographolide

Caption: MeJA signaling pathway inducing andrographolide biosynthesis.

Quantitative Data Summary

The concentration of andrographolide and the expression of its biosynthetic genes are highly variable, depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize key quantitative findings from the literature.

Table 1: Andrographolide Content in A. paniculata

Plant Material/ConditionAndrographolide Content (% w/w or other units)Reference(s)
Leaves (general)2.0% - 3.0% (dry weight)[3]
Whole plant (pre-flowering)0.81% - 1.86%[14][15]
Cell culture (control)Baseline[9]
Cell culture (+ 5 µM MeJA, 24h)5.25-fold increase over control[9][12]
Adventitious roots (light, elicited)4.29-fold increase over control[6]
Various Indian ecotypes1.83% - 3.19% (w/w)[16]

Table 2: Gene Expression Changes in Response to Elicitation

GeneTreatmentFold Change in ExpressionReference(s)
ApNAC02Abscisic Acid (ABA)9.6-fold increase[4]
ApNAC02Methyl Jasmonate (MeJA)1.9-fold increase[4]
hmgs, hmgr, dxs, dxr, isph, ggps5 µM MeJA (24h)Significant upregulation[9]

Key Experimental Protocols

Elucidating the andrographolide biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are protocols for fundamental experiments.

Heterologous Expression and Functional Characterization of Biosynthetic Genes

This protocol is used to confirm the function of a candidate gene (e.g., a CYP450) by expressing it in a host organism that does not natively produce the target compounds.

Objective: To produce a recombinant enzyme and test its catalytic activity on a putative substrate.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from A. paniculata leaves, a primary site of andrographolide synthesis.[17]

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the target gene (e.g., ApCYP72F1) using PCR with gene-specific primers.

    • Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression:

    • Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae WAT11).

    • Grow the culture to mid-log phase and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

  • Enzyme Preparation:

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication) and prepare a microsomal fraction by ultracentrifugation, as P450s are often membrane-bound.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM HEPES, pH 7.2), the microsomal fraction containing the enzyme, the putative substrate (e.g., 14-deoxyandrographolide), and a required cofactor (e.g., NADPH).[18]

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).[18]

  • Product Analysis:

    • Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction product by comparing its mass spectrum and retention time with an authentic standard of andrographolide.[18]

Quantification of Andrographolide by HPLC

This protocol provides a standard method for accurately measuring the amount of andrographolide in plant extracts.

Objective: To quantify the andrographolide content in a sample.

Methodology:

  • Sample Preparation:

    • Dry the plant material (e.g., leaves) at a controlled temperature and grind it into a fine powder.

    • Perform a solvent extraction of a known mass of the powder, typically using methanol (B129727), via sonication or reflux.[16]

    • Filter the extract and, if necessary, pass it through a solid-phase extraction (SPE) column to remove interfering compounds.

    • Dilute the final extract to a known volume with the mobile phase.

  • HPLC Conditions:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 65:35 v/v).[14][15]

    • Flow Rate: 1.0 - 1.5 mL/min.[14]

    • Detection Wavelength: ~223 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of a pure andrographolide standard.

    • Inject the prepared sample extract into the HPLC system.

    • Identify the andrographolide peak in the sample chromatogram based on its retention time compared to the standard.[15]

    • Calculate the concentration of andrographolide in the sample by comparing its peak area to the calibration curve.

Experimental_Workflow cluster_Discovery Gene Discovery & Cloning cluster_Expression Heterologous Expression cluster_Analysis Functional Analysis A_paniculata A. paniculata (Leaf Tissue) RNA_cDNA RNA Isolation & cDNA Synthesis A_paniculata->RNA_cDNA PCR PCR Amplification of Target Gene RNA_cDNA->PCR Vector Cloning into Expression Vector PCR->Vector Host Transform Host (e.g., E. coli, Yeast) Vector->Host Induction Induce Protein Expression Host->Induction Microsomes Prepare Microsomal Fraction Induction->Microsomes Assay In Vitro Enzyme Assay Microsomes->Assay Extraction Product Extraction Assay->Extraction LCMS LC-MS / GC-MS Analysis Extraction->LCMS Identification Product Identification LCMS->Identification

Caption: Experimental workflow for enzyme characterization.

Conclusion and Future Outlook

The biosynthetic pathway of andrographolide, from its primary metabolic precursors to the final intricate diterpenoid lactone, is now largely understood, culminating in the recent landmark identification of the key late-stage P450 enzymes.[1][11] This knowledge provides a definitive roadmap for metabolic engineering. Future research will likely focus on the transcriptional regulation of the pathway, the transport and storage of these compounds within the plant, and the application of synthetic biology to reconstitute the entire pathway in microbial hosts like Saccharomyces cerevisiae or Escherichia coli.[10] Such efforts promise to create sustainable, high-yield production platforms for andrographolide and its valuable derivatives, overcoming the limitations of agricultural sourcing and paving the way for new therapeutic applications.

References

An In-depth Technical Guide on 14-Deoxy-17-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Deoxy-17-hydroxyandrographolide is an ent-labdane diterpenoid isolated from the aerial parts of Andrographis paniculata, a medicinal plant commonly known as "King of Bitters".[1][2] This compound belongs to a class of natural products that have garnered significant interest from the scientific community for their diverse biological activities. As a derivative of andrographolide (B1667393), the major bioactive constituent of A. paniculata, this compound is a subject of research for its potential pharmacological applications. This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its study, and relevant biological context for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.

PropertyDataReference(s)
Molecular Formula C₂₀H₃₂O₅[2][3]
Molecular Weight 352.47 g/mol [2][3][4]
CAS Number 869384-82-7[1][2][3]
IUPAC Name 4-[2-[(1R,2S,4aS,5R,6R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one[3]
Synonyms 14-Deoxy-17β-hydroxyandrographolide, HY-N1488[1][3]
InChIKey LMOGEODVJJLYGW-UQZPWQSVSA-N[3]
SMILES C[C@@]12CC--INVALID-LINK--CO)(C)CO">C@HO[2][3]
Solubility Soluble in DMSO (10 mM), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), and Acetone.[2][4]
Computed Properties XLogP3: 2.8[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication of scientific findings and further investigation. While specific protocols for this compound are not extensively published, the following sections describe standard methods used for the isolation and analysis of its close analogue, 14-deoxy-11,12-didehydroandrographolide (B31429), from Andrographis paniculata. These protocols are directly applicable for the study of the target compound.

Isolation and Purification

The following protocol outlines a representative method for extracting and isolating diterpenoids from A. paniculata.

a. Plant Material Extraction:

  • Dry the leaves of A. paniculata and grind them into a fine powder.[5]

  • Perform successive extraction of the powdered material (e.g., 200 g) using a Soxhlet apparatus with methanol (B129727) as the solvent.[5]

  • Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator.[5]

  • Treat the concentrated extract with charcoal to remove pigments and other impurities.[5]

b. Chromatographic Separation:

  • Subject the charcoal-treated methanolic extract to column chromatography on a silica (B1680970) gel column (e.g., Merck, 60:120 mesh).[5]

  • Elute the column with a gradient of hexane (B92381) and ethyl acetate of increasing polarity.[5] For the related compound 14-deoxy-11,12-didehydroandrographolide, it elutes in fractions with a hexane:ethyl acetate ratio of 35:65.[5]

  • Collect the fractions and monitor them using thin-layer chromatography (TLC).

  • Combine the fractions containing the target compound and perform re-crystallization using a suitable solvent mixture (e.g., chloroform:methanol) to obtain the pure compound.[5]

Characterization and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of diterpenoids.

a. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-VIS spectrophotometric detector is used.[6]

  • Column: A Phenomenex Gemini C18 octadecyl silane (B1218182) (ODS) column (5 µm, 250 × 4.6 mm) is suitable for separation.[6][7]

  • Mobile Phase: An isocratic mobile phase can be used, consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.03 M potassium dihydrogen orthophosphate adjusted to pH 3 with phosphoric acid) in a 60:40 ratio.[6][7]

  • Flow Rate: A flow rate of 0.5 mL/min is typically employed.[7]

  • Detection: The elutes are monitored at a UV wavelength of 235 nm.[7]

  • Injection Volume: A 20 µL aliquot of the sample solution is injected into the system.[6]

b. Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of the isolated pure compound, dissolve it in 10 mL of methanol, and sonicate for 5 minutes. Further dilute this stock to a working concentration (e.g., 0.1 mg/mL) with methanol and filter through a 0.2 µm syringe filter before injection.[5]

  • Plant Extract Solution: Accurately weigh 10 mg of the crude plant extract, dissolve it in 10 mL of methanol, and sonicate for 5 minutes before filtering.[5]

Visualization of Experimental Workflow

The logical flow from raw plant material to a purified, characterized compound is a critical process in natural product chemistry. The following diagram illustrates a typical workflow for the isolation and analysis of diterpenoids like this compound from Andrographis paniculata.

G Experimental Workflow for Isolation and Characterization A A. paniculata (Powdered Leaves) B Soxhlet Extraction (Methanol) A->B Process C Crude Methanolic Extract B->C Yields D Silica Gel Column Chromatography C->D Purification E Eluted Fractions D->E Separates into F Re-crystallization E->F Purification G Pure Compound (this compound) F->G Yields H Structural Elucidation (NMR, MS) G->H Analysis I Purity & Quantification (HPLC) G->I Analysis

Workflow for isolating and analyzing target compounds.

Biological Context and Related Research

While specific signaling pathways for this compound are not yet fully elucidated, research on its close analogues provides valuable insights. For instance, the related compound 14-deoxy-11,12-didehydroandrographolide has been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.[8][9] It has also been investigated for its potential in ameliorating glucose intolerance by activating the LKB1/AMPKα/TBC1D1/GLUT4 signaling pathway in skeletal muscle.[10] Furthermore, various analogues have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, indicating that the andrographolide scaffold is a promising starting point for drug discovery.[11][12] These findings suggest that this compound may also exhibit interesting biological activities worthy of further investigation.

References

Preliminary Biological Screening of 14-Deoxy-17-hydroxyandrographolide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 14-Deoxy-17-hydroxyandrographolide, an ent-labdane diterpenoid isolated from Andrographis paniculata, and its structurally related derivatives. While specific quantitative data for the titular compound is limited in publicly available literature, this document summarizes the significant findings from in vitro studies on its closely related analogues, focusing on anticancer and anti-inflammatory activities. Detailed experimental protocols for key assays, quantitative data on cytotoxic effects against various cancer cell lines, and mechanistic insights into the underlying signaling pathways, including NF-κB and p53, are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents derived from natural products.

Introduction

Andrographis paniculata (Burm. f.) Nees, commonly known as the "King of Bitters," is a medicinal plant with a long history of use in traditional Asian medicine. Its therapeutic properties are largely attributed to a class of bioactive compounds known as diterpenoid lactones. Andrographolide (B1667393) is the most abundant and well-studied of these compounds. This compound is a naturally occurring analogue of andrographolide and serves as a key intermediate in the semi-synthesis of various derivatives with enhanced pharmacological profiles. This guide focuses on the preliminary biological evaluation of this compound and its synthetic derivatives, with a primary emphasis on their potential as anticancer and anti-inflammatory agents.

Anticancer Activity

The anticancer potential of andrographolide derivatives is a major area of investigation. Preliminary screenings have demonstrated that modifications at various positions of the andrographolide scaffold can lead to compounds with potent cytotoxic activity against a range of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic activity of various derivatives of this compound against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (µM)Reference
C-17 p-methoxy phenyl ester analog (8s)A549Lung Carcinoma6.6[1]
C-17 p-methoxy phenyl ester analog (8s)PC-3Prostate Carcinoma5.9[1]
Compound 9s (a C-17 ester derivative)A549Lung Carcinoma3.5[1]
Compound 13b (a 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide derivative)HCT-116Human Colon Cancer7.32
Compound 6e (a 19-silylether-7-acetyl-12-amino-14-deoxyandrographolide analogue)MCF-7Breast Cancer2.93[2]
15-p-chlorobenzylidene-14-deoxy-11,12-didehydro-3,19-dinicotinateandrographolide (11c)-α-glucosidase inhibition6[3]

Note: The specific structures of compounds 8s, 9s, 13b, 6e, and 11c are detailed in the cited literature. The data highlights the potential for enhancing cytotoxic activity through structural modification of the parent compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549, PC-3, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mechanistic Insights: Signaling Pathways

Several studies on andrographolide and its derivatives suggest that their anticancer activity is mediated through the induction of apoptosis via a p53-dependent pathway.[4][5][6][7][8] The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. Upon activation by cellular stress, such as DNA damage induced by a cytotoxic compound, p53 can transcriptionally activate pro-apoptotic genes like Bax and down-regulate anti-apoptotic genes like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

p53_apoptosis_pathway cluster_stimulus cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Compound This compound Derivative p53_activation p53 Activation (Phosphorylation) Compound->p53_activation p53_transcription Transcriptional Activation p53_activation->p53_transcription Bax Bax (Pro-apoptotic) p53_transcription->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53_transcription->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: p53-Dependent Apoptotic Pathway.

Anti-inflammatory Activity

Andrographolide and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A and 50 µL of Part B to the supernatant and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mechanistic Insights: NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as LPS or TNF-α, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators like iNOS, COX-2, and various cytokines. Andrographolide and its derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.[9][10][11][12][13]

nfkb_pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α IKK IKK Activation Stimulus->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_d IκB Degradation IkB_p->IkB_d NFkB_release NF-κB Release IkB_d->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation NFkB_binding NF-κB Binds to DNA NFkB_translocation->NFkB_binding Compound This compound Derivative Compound->IKK Inhibits Gene_transcription Pro-inflammatory Gene Transcription NFkB_binding->Gene_transcription

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the preliminary in vitro screening of novel compounds for anticancer activity.

experimental_workflow cluster_synthesis cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Synthesis Synthesis and Purification of Derivatives Cell_culture Cancer Cell Line Culture Synthesis->Cell_culture MTT_assay Cytotoxicity Assay (e.g., MTT) Cell_culture->MTT_assay IC50 Determine IC50 Values MTT_assay->IC50 Apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI) IC50->Apoptosis_assay Active Compounds Pathway_analysis Signaling Pathway Analysis (Western Blot) Apoptosis_assay->Pathway_analysis Lead_compound Lead Compound Identification Pathway_analysis->Lead_compound

Caption: In Vitro Anticancer Screening Workflow.

Conclusion and Future Directions

The preliminary biological screening of derivatives of this compound indicates significant potential for the development of novel anticancer and anti-inflammatory agents. The cytotoxic and anti-inflammatory activities appear to be mediated, at least in part, through the modulation of the p53 and NF-κB signaling pathways, respectively.

Future research should focus on:

  • The comprehensive biological screening of this compound itself to establish a baseline for structure-activity relationship studies.

  • Synthesis of a broader range of derivatives to optimize potency and selectivity.

  • In-depth mechanistic studies to fully elucidate the molecular targets of the most promising lead compounds.

  • In vivo studies to evaluate the efficacy and safety of lead compounds in relevant animal models of cancer and inflammation.

This technical guide provides a foundation for further research and development of this promising class of natural product derivatives. The presented data and protocols can aid in the rational design and evaluation of new therapeutic candidates.

References

The Evolving Landscape of Andrographolide: A Technical Guide to the Discovery of Novel Derivatives from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid originally isolated from the plant Andrographis paniculata, has long been a subject of intense scientific scrutiny due to its broad spectrum of biological activities.[1][2][3] This versatile natural product has demonstrated anti-inflammatory, antiviral, anticancer, and other therapeutic properties, making it a promising scaffold for drug discovery.[4][5][6] However, challenges such as poor solubility and bioavailability have spurred the exploration of novel andrographolide derivatives with enhanced pharmacological profiles. This technical guide delves into the discovery of these novel derivatives from natural sources, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Newly Discovered Andrographolide Derivatives and Their Biological Activities

Recent research has unveiled a plethora of novel andrographolide derivatives with potent and specific biological activities. These discoveries have expanded the therapeutic potential of this natural product far beyond its traditional uses. The following tables summarize the quantitative data for some of the most promising recently discovered derivatives.

Derivative NameNatural Source/Synthesis MethodBiological ActivityQuantitative Data (IC₅₀/EC₅₀)Reference
Anti-inflammatory Derivatives
AL-2, AL-3, AL-4Conjugation with anti-inflammatory and anti-bacterial groupsAnti-inflammatoryIncreased cell viability and inhibited nitric oxide (NO) release in LPS-induced RAW 264.7 cells. Specific IC₅₀ values not provided in the abstract.[3]
Antiviral Derivatives
ZAF-47Quinolinoxy-andrographolide derivativeAnti-Enterovirus A71 (EV-A71)Potent anti-EV-A71 activity with low cytotoxicity. Specific IC₅₀/EC₅₀ values require consulting the full paper.[7]
3-nitrobenzylidene derivative 6SemisyntheticAnti-HIVHigher in vitro anti-HIV activity compared to andrographolide.[8]
2',6'-dichloro-nicotinoyl ester derivative 9SemisyntheticAnti-HIVHigher Therapeutic Index compared to andrographolide.[8]
Compound 5iSemisyntheticAnti-HIVTI > 51[9]
Anticancer Derivatives
3,19-(2-chlorobenzylidene)andrographolide (5)SemisyntheticCytotoxic against various cancer cell linesPotent growth inhibition against MCF-7 (breast) and HCT-116 (colon) cancer cells.[10]
3,19-(3-chlorobenzylidene)andrographolide (6)SemisyntheticCytotoxic against various cancer cell linesPotent growth inhibition against MCF-7 (breast) and HCT-116 (colon) cancer cells.[10]
AG-4SemisyntheticPro-apoptotic in human leukemia cellsInduces apoptosis in U937 cells.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of novel andrographolide derivatives.

Isolation and Purification of Andrographolide from Andrographis paniculata

A common procedure for the isolation of the parent compound, andrographolide, is crucial before synthetic modifications can be made.

  • Extraction:

    • Air-dried and powdered leaves of Andrographis paniculata are subjected to cold maceration using a 1:1 mixture of dichloromethane (B109758) and methanol.[12]

    • The mixture is left to stand for a specified period (e.g., 48-72 hours) with occasional shaking.

    • The extract is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.[12]

  • Purification:

    • The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol).

    • Andrographolide is then crystallized directly from the solution. Recrystallization from a solvent system like methanol-water can be performed to enhance purity.[12]

    • The purity of the isolated andrographolide is confirmed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (IR, UV, Mass Spectrometry).[12]

General Procedure for the Synthesis of Novel Andrographolide Derivatives

The following is a generalized workflow for the chemical modification of andrographolide. Specific reaction conditions will vary depending on the desired derivative.

experimental_workflow start Isolation of Andrographolide reaction Chemical Modification (e.g., Esterification, Alkylation) start->reaction Parent Compound purification Purification (Column Chromatography, HPLC) reaction->purification Crude Product characterization Structure Elucidation (NMR, MS, IR) purification->characterization Purified Derivative bioassay Biological Activity Screening characterization->bioassay Confirmed Structure end Lead Compound Identification bioassay->end Active Derivative

Workflow for the synthesis and screening of novel andrographolide derivatives.

Cytotoxicity and Apoptosis Assays

These assays are fundamental in determining the anticancer potential of the newly synthesized derivatives.

  • MTT Assay for Cell Viability:

    • Cancer cell lines (e.g., MDA-MB-231, HepG2) are seeded in 96-well plates and allowed to adhere overnight.[13][14]

    • Cells are then treated with various concentrations of the andrographolide derivatives for a specified period (e.g., 24, 48 hours).[13][14]

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[13]

    • Following another incubation period, the formazan (B1609692) crystals formed are dissolved in a suitable solvent (e.g., DMSO or isopropanol).[10][13]

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.[10]

  • Annexin (B1180172) V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis:

    • Cells are treated with the test compounds as in the MTT assay.

    • After treatment, both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).

    • Cells are then resuspended in an annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[14]

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Caspase Activity Assay:

    • Cell lysates from treated and untreated cells are prepared.

    • The activity of key apoptosis-related caspases (e.g., caspase-3, caspase-9) is measured using fluorometric or colorimetric assay kits according to the manufacturer's instructions.[14][15]

Anti-EV-A71 Activity Assay
  • Immunofluorescence-based Phenotypic Screen:

    • RD (rhabdomyosarcoma) cells are seeded in 96-well plates.

    • Cells are infected with EV-A71 and simultaneously treated with the andrographolide derivatives.[1]

    • After incubation, cells are fixed and permeabilized.

    • The cells are then stained with an anti-EV-A71 antibody (e.g., FITC-conjugated) and a nuclear stain (e.g., DAPI).[1]

    • The percentage of infected cells is determined using a high-content imaging system.[1]

  • Plaque Reduction Assay:

    • Confluent cell monolayers are infected with a known titer of EV-A71.

    • The virus is allowed to adsorb, and then the cells are overlaid with a medium containing various concentrations of the test compounds and agarose.

    • After incubation to allow plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

    • The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is determined.

Anti-HIV Activity Assay
  • TZM-bl Cell-Based Assay:

    • TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are used.[8]

    • The cells are infected with HIV-1 in the presence or absence of the andrographolide derivatives.[8]

    • After incubation, the cells are lysed, and luciferase activity is measured. A reduction in luciferase activity indicates inhibition of HIV-1 entry and replication.[8]

Signaling Pathways

A significant body of research has demonstrated that andrographolide and its derivatives exert many of their biological effects through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and cell survival.

NF-κB Signaling Pathway and Intervention by Andrographolide Derivatives

The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines and pathogens. This leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Andrographolide and its derivatives have been shown to inhibit this pathway at multiple points.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates p50_p65_IkBa p50/p65-IκBα (Inactive) p50_p65 p50/p65 (Active) p50_p65_IkBa->p50_p65 IκBα Degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Andro_deriv Andrographolide Derivatives Andro_deriv->IKK Inhibits Andro_deriv->p50_p65 Inhibits Nuclear Translocation DNA DNA Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription p50_p65_nuc->DNA Binds to Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates

Modulation of the NF-κB signaling pathway by andrographolide derivatives.

Conclusion

The discovery of novel andrographolide derivatives from natural sources, coupled with innovative synthetic modifications, continues to expand the therapeutic potential of this remarkable natural product. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals working to harness the power of andrographolide and its analogs. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their efficacy in preclinical and clinical settings for a range of diseases.

References

The Core Mechanism of Action of Andrographolide Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide (B1667393), a labdane (B1241275) diterpenoid and the principal bioactive component of Andrographis paniculata, has garnered significant scientific interest for its broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and immunomodulatory effects. This technical guide delineates the fundamental mechanisms of action of andrographolide, focusing on its molecular interactions and modulation of key signaling pathways. Through a comprehensive review of preclinical and clinical studies, this document aims to provide a detailed understanding for researchers and professionals in drug development.

Introduction

Andrographolide's therapeutic potential stems from its ability to interact with a multitude of cellular targets, thereby influencing various physiological and pathological processes. Its chemical structure, characterized by a γ-lactone ring, is crucial for its biological activity, particularly its covalent interactions with target proteins. This guide will explore the core pathways through which andrographolide exerts its effects, with a focus on its anti-inflammatory and anti-cancer properties.

Anti-inflammatory Mechanisms

The most well-characterized mechanism of andrographolide is its potent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.

Inhibition of NF-κB Signaling

Andrographolide covalently modifies the p50 subunit of the NF-κB complex, preventing its DNA binding and subsequent transcription of pro-inflammatory genes. This modification occurs through a Michael addition reaction between the α,β-unsaturated lactone of andrographolide and cysteine residues on target proteins. Specifically, andrographolide has been shown to target Cys62 of p50.

Furthermore, andrographolide can inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory IκBα protein. By preventing IκBα degradation, andrographolide ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (P) IkappaB->IkappaB NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates Andro Andrographolide Andro->IKK Inhibits Andro->NFkappaB Covalently modifies p50 DNA DNA NFkappaB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.

Activation of Nrf2 Pathway

Andrographolide is also a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. It reacts with cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Andro Andrographolide Keap1 Keap1 Andro->Keap1 Covalently modifies Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Andrographolide-mediated activation of the Nrf2 antioxidant pathway.

Anti-cancer Mechanisms

Andrographolide exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

Cell Cycle Arrest

Andrographolide has been demonstrated to induce cell cycle arrest at the G1/S and G2/M phases in various cancer cell lines. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. For instance, andrographolide can upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and downregulate the expression of cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (e.g., CDK4, CDK2).

Induction of Apoptosis

Andrographolide triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Andrographolide can induce mitochondrial dysfunction by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.

  • Extrinsic Pathway: Andrographolide can upregulate the expression of death receptors like Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors, sensitizing cancer cells to apoptosis.

Apoptosis_Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Andro Andrographolide Bax Bax ↑ Andro->Bax Bcl2 Bcl-2 ↓ Andro->Bcl2 Fas Fas Receptor ↑ Andro->Fas Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp8 Caspase-8 Fas->Casp8 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Andrographolide's induction of apoptosis via intrinsic and extrinsic pathways.

Quantitative Data Summary

Pathway/ProcessTarget MoleculeEffect of AndrographolideCell Line/ModelIC50/EC50Reference
Inflammation NF-κB (p50)Covalent modification, inhibition of DNA bindingMacrophages~5-10 µM
IKKInhibition of kinase activityVarious~10-20 µM
Nrf2Activation, nuclear translocationVarious~2.5-5 µM
Cancer Cyclin D1/CDK4DownregulationColon cancer cells~10-50 µM
Bax/Bcl-2 RatioIncreaseLeukemia cells~5-15 µM
Caspase-3ActivationBreast cancer cells~10-30 µM

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

Objective: To determine the effect of andrographolide on the DNA-binding activity of NF-κB.

Methodology:

  • Nuclear Extract Preparation: Nuclear extracts are prepared from cells (e.g., RAW 264.7 macrophages) stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of andrographolide.

  • Probe Labeling: An oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Visualization: The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band in the presence of andrographolide indicates inhibition of NF-κB binding.

EMSA_Workflow Start Start: Cell Culture (e.g., RAW 264.7) Treatment Treatment: 1. LPS (Stimulation) 2. Andrographolide Start->Treatment NucExtract Nuclear Protein Extraction Treatment->NucExtract Binding Binding Reaction: Nuclear Extract + Labeled Probe NucExtract->Binding ProbeLabel Probe Labeling: NF-κB consensus oligo + [γ-³²P]ATP ProbeLabel->Binding PAGE Non-denaturing Polyacrylamide Gel Electrophoresis (PAGE) Binding->PAGE Autorad Autoradiography PAGE->Autorad End End: Analyze Shifted Bands Autorad->End

Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).

Western Blot Analysis for Nrf2 Activation

Objective: To assess the effect of andrographolide on the nuclear translocation of Nrf2.

Methodology:

  • Cell Treatment and Fractionation: Cells are treated with andrographolide for various time points. Cytoplasmic and nuclear fractions are then separated using a commercial kit.

  • Protein Quantification: Protein concentration in each fraction is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each fraction are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Nrf2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the Nrf2 band intensity in the nuclear fraction indicates activation. Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.

Conclusion

Andrographolide exhibits a multi-targeted mechanism of action, with its primary effects mediated through the covalent modification of key signaling proteins. Its ability to concurrently inhibit pro-inflammatory pathways like NF-κB and activate cytoprotective pathways such as Nrf2 underscores its therapeutic potential for a wide range of diseases. The induction of cell cycle arrest and apoptosis in cancer cells further highlights its promise in oncology. Future research should focus on the clinical translation of these findings and the development of andrographolide analogs with improved pharmacokinetic and pharmacodynamic profiles.

Methodological & Application

Application Notes & Protocols for Quantification of 14-Deoxy-17-hydroxyandrographolide via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Deoxy-17-hydroxyandrographolide is a labdane (B1241275) diterpenoid found in Andrographis paniculata. As with other andrographolides, there is growing interest in its pharmacological properties, necessitating reliable analytical methods for its quantification in various matrices, including plant extracts, formulations, and biological samples. HPLC coupled with UV detection is a robust and widely used technique for the analysis of these compounds.

This document outlines a recommended HPLC protocol, including sample preparation, chromatographic conditions, and validation parameters, derived from successful methods for quantifying andrographolide (B1667393) and its analogues.

Proposed HPLC Method

This proposed method is based on common parameters found in the analysis of andrographolides and is expected to provide a good starting point for method development and validation for this compound.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is the standard choice for separating andrographolides. A common specification is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically effective. To improve peak shape and resolution, a small amount of acid, such as formic acid or phosphoric acid, can be added to the aqueous phase.

    • Proposed Isocratic Mobile Phase: Acetonitrile:Water (40:60, v/v)

    • Proposed Gradient Mobile Phase: Start with a lower concentration of organic solvent (e.g., 30% acetonitrile) and gradually increase to a higher concentration (e.g., 70% acetonitrile) over 20-30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 25°C or 30°C, is crucial for reproducible results.

  • Detection: UV detection at a wavelength between 205 nm and 230 nm is suitable for andrographolides. A photodiode array (PDA) detector is recommended to assess peak purity.

Experimental Protocols

Below are detailed protocols for sample preparation and analysis.

1. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in HPLC-grade methanol or acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

2. Sample Preparation (from Plant Material):

  • Dry the plant material (Andrographis paniculata) at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder.

  • Accurately weigh about 1 gram of the powdered sample into a flask.

  • Add a suitable volume of extraction solvent (e.g., 50 mL of methanol).

  • Extract the sample using ultrasonication for 30-60 minutes or by reflux extraction.

  • Allow the extract to cool and then filter it through a 0.45 µm syringe filter into an HPLC vial.

  • If the concentration of the analyte is expected to be high, the sample may need to be diluted with the mobile phase before injection.

3. HPLC Analysis Workflow:

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Weighing Dissolution Dissolution in Solvent Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Sample Injection Dilution->Injection PlantSample Plant Material Grinding Extraction Solvent Extraction PlantSample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

4. Method Validation:

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations and assessing the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quantitative Data for Andrographolide Analogues

The following table summarizes typical validation parameters from published HPLC methods for the quantification of andrographolide and its analogues. These values can serve as a benchmark for the development and validation of a method for this compound.

ParameterAndrographolide14-Deoxy-11,12-didehydroandrographolideNeoandrographolide14-Deoxyandrographolide
Linearity Range (µg/mL) 5 - 10012.5 - 200[1]5 - 1005 - 100
Correlation Coefficient (r²) > 0.999> 0.999[1]> 0.999> 0.999
LOD (µg/mL) ~0.10.864[1]~0.2~0.15
LOQ (µg/mL) ~0.32.617[1]~0.6~0.5
Recovery (%) 98 - 10297 - 10398 - 10397 - 102
Precision (RSD %) < 2< 2[1]< 2< 2

Signaling Pathways and Logical Relationships

The quantification of this compound is a critical step in various research and development phases. The logical relationship from initial research to quality control is depicted in the following diagram.

Quantification Rationale cluster_research Research & Discovery cluster_development Drug Development cluster_qc Quality Control Bioactivity Bioactivity Screening Identification Compound Identification Bioactivity->Identification Quantification HPLC Quantification of This compound Identification->Quantification PK_Studies Pharmacokinetic Studies Formulation Formulation Development PK_Studies->Formulation Stability Stability Testing Formulation->Stability RawMaterial Raw Material Testing InProcess In-Process Control RawMaterial->InProcess FinalProduct Final Product Release InProcess->FinalProduct Quantification->PK_Studies Quantification->Formulation Quantification->RawMaterial

Caption: Role of quantification in the drug development pipeline.

Conclusion

The proposed HPLC method provides a solid foundation for the quantification of this compound. Researchers should perform a thorough method development and validation to ensure the method is suitable for its intended purpose. The provided protocols and data for analogous compounds will be valuable in this process. The successful implementation of a robust analytical method is essential for the continued research and potential therapeutic application of this compound.

References

Application Notes and Protocols for LC-MS/MS Analysis of Andrographolide and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Sensitive and Robust LC-MS/MS Method for the Quantitative Analysis of Andrographolide (B1667393) and its Metabolites in Plasma

Audience: Researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic profiling of andrographolide.

Introduction

Andrographolide, a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, is a compound of significant interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the sensitive and selective quantification of andrographolide and its primary metabolites in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the analysis of andrographolide and its metabolites in plasma is depicted below.

experimental_workflow plasma_sample Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with acetonitrile (B52724) or methanol) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing metabolic_pathway andrographolide Andrographolide phase1 Phase I Metabolism andrographolide->phase1 phase2 Phase II Metabolism andrographolide->phase2 dehydration Dehydration Metabolites phase1->dehydration Dehydration deoxygenation Deoxygenation Metabolites phase1->deoxygenation Deoxygenation hydrogenation Hydrogenation Metabolites phase1->hydrogenation Hydrogenation sulfation Sulfate Conjugates phase2->sulfation Sulfation glucuronidation Glucuronide Conjugates phase2->glucuronidation Glucuronidation excretion Excretion dehydration->excretion deoxygenation->excretion hydrogenation->excretion sulfation->excretion glucuronidation->excretion

References

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 14-Deoxy-17-hydroxyandrographolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, and its derivatives have garnered significant attention in oncology research due to their potent anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of 14-deoxy-17-hydroxyandrographolide derivatives and the evaluation of their anticancer activities. The protocols cover synthetic procedures, cytotoxicity assessment against common cancer cell lines, and mechanistic studies focusing on key signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the compounds' mechanisms of action.

Introduction

Andrographolide and its semi-synthetic derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] Modifications of the andrographolide scaffold, particularly at the C-14 and C-17 positions, have been explored to enhance potency and selectivity against cancer cells. The this compound backbone represents a promising pharmacophore for the development of novel anticancer agents. These derivatives have been shown to inhibit the proliferation of various cancer cell lines, including lung, prostate, breast, and colon cancers.[2] Their mechanism of action often involves the modulation of critical cellular signaling pathways that regulate cell growth, survival, and apoptosis.[1]

Data Presentation

The anticancer activity of synthesized this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables summarize the cytotoxic activities of representative derivatives.

Table 1: Anticancer Activity of C-17 Ester Derivatives of 14-Deoxy-11,12-didehydroandrographolide (B31429)

CompoundModificationA549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)Reference
8s C-17 p-methoxy phenyl ester6.65.9>20>20[2]
9s C-17 p-methoxy phenyl ester (deprotected)3.5>2014.6>20[2]
8u C-17 phenylacetyl ester----[2]
8w C-17 aliphatic ester----[2]
8x C-17 aliphatic ester----[2]
8y C-17 aliphatic ester----[2]

Note: "-" indicates data not explicitly provided in the cited source.

Table 2: Anticancer Activity of Other 14-Deoxyandrographolide Derivatives

CompoundModificationHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
13b 1,2-didehydro-7-hydroxy-3-ox7.32-[3]
9d 19-oic acid derivative1.18-[4]
9b 19-oic acid derivative-6.28[4]
6e 19-silylether-7-acetyl-12-amino-2.93[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general multi-step synthesis starting from andrographolide.

Step 1: Preparation of 14-Deoxy-11,12-didehydroandrographolide (2) [1]

  • To a solution of andrographolide (1) in pyridine, add activated aluminum oxide (Al₂O₃).

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the Al₂O₃.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., ethyl acetate/hexane) to afford 14-deoxy-11,12-didehydroandrographolide (2).

Step 2: Epoxidation of the Exocyclic Double Bond (Compound 3) [1]

  • Dissolve compound 2 in dichloromethane (B109758) (DCM).

  • Add m-chloroperbenzoic acid (m-CPBA) portion-wise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 8-epoxy-14-deoxy-11,12-didehydroandrographolide (3).

Step 3: Epoxide Ring Opening to form this compound Intermediate (4) [1]

  • Dissolve the epoxy derivative (3) in DCM.

  • Add a catalytic amount of sulfuric acid (H₂SO₄) at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the this compound intermediate (4).

Step 4: Derivatization at the C-17 Hydroxyl Group (e.g., Esterification) [1]

  • To a solution of the this compound intermediate (4), the desired carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in DCM, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired C-17 ester derivative.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the synthesized derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, PC-3, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by the derivatives.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the synthesized derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Cell Cycle Analysis

This protocol is for determining the effect of the derivatives on the cell cycle progression.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the synthesized derivatives at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Andrographolide and its derivatives have been reported to exert their anticancer effects by modulating several key signaling pathways.

PI3K_Akt_Signaling_Pathway Derivative 14-Deoxy-17-hydroxy- andrographolide Derivative PI3K PI3K Derivative->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

MAPK_Signaling_Pathway Derivative 14-Deoxy-17-hydroxy- andrographolide Derivative Raf Raf Derivative->Raf Inhibits JNK_p38 JNK/p38 Derivative->JNK_p38 Activates GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis JNK_p38->Apoptosis

Caption: Modulation of MAPK signaling pathways.

NFkB_Signaling_Pathway Derivative 14-Deoxy-17-hydroxy- andrographolide Derivative IKK IKK Derivative->IKK Inhibits Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Pro-inflammatory & Anti-apoptotic Genes Nucleus->GeneTranscription Promotes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of this compound derivatives.

Experimental_Workflow Start Start: Andrographolide Synthesis Multi-step Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Derivatives 14-Deoxy-17-hydroxy- andrographolide Derivatives Characterization->Derivatives Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Derivatives->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle WesternBlot Western Blot (Signaling Proteins) Mechanism->WesternBlot End Conclusion: Lead Compound Identification Mechanism->End

Caption: General experimental workflow.

References

Application Notes and Protocols for Testing 14-Deoxy-17-hydroxyandrographolide Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-cancer efficacy of 14-Deoxy-17-hydroxyandrographolide, a derivative of andrographolide (B1667393), using the human breast adenocarcinoma cell line MCF-7 and the human colorectal carcinoma cell line HCT-116. The protocols outlined below detail standard assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Introduction

This compound is an ent-labdane diterpenoid compound isolated from Andrographis paniculata.[1][2] Andrographolide and its derivatives have demonstrated a range of biological activities, including anti-cancer properties.[3][4][5][6] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4][7][8][9][10][11] While specific data for this compound is emerging, the study of related 14-deoxy-andrographolide derivatives provides a strong rationale for investigating its efficacy in cancer models such as MCF-7 and HCT-116. Research on analogous compounds suggests that HCT-116 cells may exhibit greater sensitivity to these derivatives than MCF-7 cells.[3][9]

Data Presentation: Efficacy of Andrographolide Derivatives

Quantitative data for this compound is not extensively available in public literature. The following tables summarize the cytotoxic effects of closely related andrographolide derivatives on MCF-7 and HCT-116 cell lines to provide a comparative baseline.

Table 1: Cytotoxicity of Andrographolide Derivatives against HCT-116 Cells

CompoundIC50 (µM)Exposure TimeAssayReference
1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide (Compound 13b)7.32Not SpecifiedNot Specified[3][9]
AndrographolideDose-dependent24, 48, 72hMTT[7][8]

Table 2: Cytotoxicity of Andrographolide Derivatives against MCF-7 Cells

CompoundIC50 (µM)Exposure TimeAssayReference
Andrographolide61.1124hMTT[5]
Andrographolide36.948hMTT[5]
7-acetoxy-12-amino-14-deoxyandrographolide derivative (Compound 6e)2.93Not SpecifiedNot Specified[12]

Experimental Protocols

Cell Culture and Maintenance

MCF-7 Cells:

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.

HCT-116 Cells:

  • Media: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MCF-7 or HCT-116 cells

  • 96-well plates

  • Complete culture medium

  • This compound (dissolved in DMSO, then diluted in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-7 or HCT-116 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • MCF-7 or HCT-116 cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation start Seed MCF-7 and HCT-116 cells treatment Treat with this compound (various concentrations and time points) start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 values cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing the efficacy of this compound.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Andrographolide 14-Deoxy-17- hydroxyandrographolide Andrographolide->PI3K Andrographolide->Akt

Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Site-Selective Synthesis of C-17 Ester Derivatives of Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties. However, its clinical application is often limited by poor bioavailability and solubility. To address these limitations and enhance its therapeutic efficacy, synthetic modifications of the andrographolide scaffold are actively being explored. Site-selective esterification, particularly at the C-17 hydroxyl group, has emerged as a promising strategy to generate novel derivatives with improved anticancer activity.[1][2][3] This document provides detailed application notes and protocols for the multi-step, site-selective synthesis of C-17 ester derivatives of andrographolide, along with an overview of their mechanism of action.

Data Presentation: Anticancer Activity of C-17 Ester Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative C-17 ester derivatives of andrographolide against various human cancer cell lines.

CompoundDerivative TypeA549 (Lung Carcinoma) IC₅₀ (µM)PC-3 (Prostate Carcinoma) IC₅₀ (µM)MCF-7 (Breast Carcinoma) IC₅₀ (µM)HCT-116 (Colon Carcinoma) IC₅₀ (µM)Reference
Andrographolide (1) Parent Compound>50>50>50>50[1][2][3]
8s C-17 p-methoxy phenyl ester (protected)6.65.9--[1][2][3]
8u C-17 phenyl acetyl ester (protected)----[1]
9s C-17 p-methoxy phenyl ester (deprotected)3.5---[1][2][3]

Note: The "protected" derivatives refer to compounds where the C-3 and C-19 hydroxyl groups are protected as a benzylidene acetal (B89532). The "deprotected" derivatives have free hydroxyl groups at these positions.

Experimental Workflow and Protocols

The site-selective synthesis of C-17 ester derivatives of andrographolide is a multi-step process designed to chemically differentiate the various hydroxyl groups present in the parent molecule. The general workflow involves:

  • Conversion of andrographolide to an intermediate with a free C-17 hydroxyl group.

  • Protection of the C-3 and C-19 hydroxyl groups.

  • Esterification of the C-17 hydroxyl group.

  • (Optional) Deprotection of the C-3 and C-19 hydroxyl groups.

A visual representation of this experimental workflow is provided below.

experimental_workflow start Andrographolide (1) step1 Dehydration & Epoxidation (Steps 1 & 2) start->step1 intermediate1 Epoxide Intermediate (3) step1->intermediate1 step2 Epoxide Opening (Step 3) intermediate1->step2 intermediate2 C-17 Hydroxyl Intermediate (4/5) step2->intermediate2 step3 Protection of C-3 & C-19 (Step 4) intermediate2->step3 intermediate3 Protected Intermediate (6) step3->intermediate3 step4 C-17 Esterification (Step 5) intermediate3->step4 product_protected Protected C-17 Ester Derivatives (8a-y) step4->product_protected step5 Deprotection (Step 6) product_protected->step5 end Final Products product_protected->end product_deprotected Deprotected C-17 Ester Derivatives (9a-y) step5->product_deprotected product_deprotected->end

Caption: Synthetic workflow for site-selective C-17 esterification of andrographolide.

Protocol 1: Synthesis of 14-Deoxy-11,12-didehydroandrographolide (B31429) (2)

This initial step involves the dehydration of andrographolide to form a key intermediate.

Materials:

  • Andrographolide (1)

  • Activated aluminum oxide (Al₂O₃)

  • Pyridine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a solution of andrographolide (1) in pyridine, add activated Al₂O₃.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the Al₂O₃ and wash the solid residue with pyridine.

  • Concentrate the filtrate under reduced pressure to remove the pyridine.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford 14-deoxy-11,12-didehydroandrographolide (2) as a solid.[3]

Protocol 2: Epoxidation of Intermediate (2)

Materials:

  • 14-Deoxy-11,12-didehydroandrographolide (2)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite (B76179) solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Dissolve intermediate (2) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Wash the organic layer sequentially with sodium sulfite solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the epoxide intermediate (3).[3]

Protocol 3: Epoxide Ring Opening to form C-17 Hydroxyl Intermediate (4/5)

Materials:

  • Epoxide intermediate (3)

  • Sulfuric acid (H₂SO₄, catalytic amount)

  • Isopropyl alcohol (IPA)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the epoxide intermediate (3) in IPA.

  • Add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 equivalents).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting mixture by column chromatography to separate the C-17 hydroxyl intermediates (4 and 5).[3]

Protocol 4: Protection of C-3 and C-19 Hydroxyl Groups (6)

Materials:

  • C-17 hydroxyl intermediate (4 or 5)

  • Benzaldehyde (B42025) dimethyl acetal (BDA)

  • N,N-Dimethylformamide (DMF)

  • Heating source

Procedure:

  • Dissolve the C-17 hydroxyl intermediate in DMF.

  • Add benzaldehyde dimethyl acetal (BDA).

  • Heat the reaction mixture at 60 °C for 2 hours.

  • Monitor the formation of the benzylidene acetal protected intermediate (6) by TLC.

  • After completion, cool the reaction and perform an appropriate aqueous work-up.

  • Purify the product by column chromatography.[3]

Protocol 5: Site-Selective C-17 Esterification (8a-y)

Materials:

  • Protected intermediate (6)

  • Substituted carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the protected intermediate (6) in DCM, add the desired carboxylic acid, EDC, and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 2 hours, or until completion as indicated by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the C-17 ester derivative (e.g., 8a-y).[3]

Protocol 6: Deprotection of C-3 and C-19 Hydroxyl Groups (9a-y)

Materials:

  • Protected C-17 ester derivative (8a-y)

  • p-Toluenesulfonic acid (PTSA)

  • Methanol (B129727) (MeOH)

Procedure:

  • Dissolve the protected C-17 ester derivative in methanol.

  • Add a catalytic amount of PTSA.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the final deprotected C-17 ester derivative (e.g., 9a-y) by column chromatography.

Mechanism of Action: Induction of Apoptosis

The synthesized C-17 ester derivatives of andrographolide exert their anticancer effects primarily through the induction of apoptosis, the process of programmed cell death. Mechanistic studies have revealed that these compounds trigger the intrinsic (mitochondrial) pathway of apoptosis.[3][4]

The key events in this signaling pathway are:

  • Increased Reactive Oxygen Species (ROS): The andrographolide derivatives lead to an accumulation of ROS within the cancer cells.

  • Mitochondrial Membrane Potential (MMP) Disruption: The elevated ROS levels cause a decrease in the mitochondrial membrane potential.

  • Regulation of Bcl-2 Family Proteins: This is followed by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4]

  • Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytochrome c release initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase-3.

  • Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

A diagram illustrating this signaling pathway is provided below.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion andro Andrographolide C-17 Ester Derivative ros Increased ROS andro->ros mmp Decreased MMP ros->mmp bax Bax (Pro-apoptotic) ros->bax bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) ros->bcl2 cyt_c_mito Cytochrome c bax->cyt_c_mito promotes release bcl2->cyt_c_mito inhibits release cyt_c_cyto Cytochrome c (in cytoplasm) cyt_c_mito->cyt_c_cyto casp9 Activated Caspase-9 cyt_c_cyto->casp9 casp3 Activated Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Andrographolide derivative-induced intrinsic apoptosis pathway.

Conclusion

The site-selective synthesis of C-17 ester derivatives of andrographolide represents a viable strategy for developing novel anticancer agents with enhanced potency. The detailed protocols provided herein offer a framework for the synthesis and future exploration of this promising class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance their potential as clinical candidates in cancer therapy.

References

Application Notes and Protocols for Andrographolide Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of nanoparticle-based drug delivery systems for andrographolide (B1667393). Andrographolide, a diterpene lactone extracted from Andrographis paniculata, exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2] However, its clinical application is often limited by poor aqueous solubility, low bioavailability, and rapid metabolism.[3][4] Encapsulating andrographolide into nanoparticle carriers such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and liposomes can overcome these limitations, enhancing its therapeutic efficacy.[3][5][6]

Data Presentation: Physicochemical Properties of Andrographolide Nanoparticles

The following tables summarize the quantitative data from various studies on andrographolide-loaded nanoparticles, providing a comparative overview of their physicochemical characteristics.

Table 1: Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs)

Lipid MatrixSurfactant(s)Preparation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Cetyl alcoholPolysorbate 80Solvent Injection154.1 ± 10.70.172 ± 0.07-40.3 ± 0.891.418.6[7]
Compritol 888 ATOBrij 78Emulsion/Evaporation/Solidifying~100-150N/AN/A92N/A[8]
Glyceryl monostearatePoloxamer 407, Span 60Melt-emulsification and Ultrasonication193.840.211-22.883.70N/A[9]

Table 2: Andrographolide-Loaded Polymeric Nanoparticles

PolymerSurfactant/StabilizerPreparation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA (50:50)Polyvinyl alcohol (PVA)Emulsion Solvent Evaporation135 ± 4N/A-11.7 ± 2.4N/A2.6 ± 0.6[5][10]
PLGA (85:15)Polyvinyl alcohol (PVA)Emulsion Solvent Evaporation135 ± 4N/AN/AN/A2.6 ± 0.6[11]
PLGA-PEG-PLGAN/AMicelle Formation124.3 ± 6.4N/AN/A~928.4[12]
Silk FibroinmPEG-NH2DesolvationN/AN/AN/A87.325.9[13]

Table 3: Andrographolide-Loaded Liposomes

Lipid CompositionPreparation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Egg Lecithin, CholesterolFreeze DryingN/AN/AN/A44[14]
Phosphatidylcholine, Cholesterol, Cationic LipidThin Film Hydration82.1 ± 9.3 to 96.4 ± 9.5N/AN/A44.7 ± 3.2 to 47.5 ± 3.3[15]
N/AThin Film Hydration139.7 ± 2.000.16 ± 0.0234.5 ± 0.8098.05 ± 0.10[16]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of andrographolide-loaded nanoparticles.

Protocol 1: Preparation of Andrographolide-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs like andrographolide within a biodegradable polymer matrix.[10][11]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Andrographolide

  • Ethyl acetate (B1210297) or Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and andrographolide (e.g., 10 mg) in an organic solvent (e.g., 1-2 mL of ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating the mixture using a probe sonicator over an ice bath. Sonication is typically performed for 3-5 minutes at a specific power output (e.g., 18-20 W).

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of deionized water and stir for several hours (e.g., 3-4 hours) at room temperature to allow the organic solvent to evaporate, leading to the formation of hardened nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Washing: Wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize for long-term storage.

Protocol 2: Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Injection

This method is a straightforward approach for preparing lipid-based nanoparticles.[1][14]

Materials:

  • Solid lipid (e.g., Cetyl alcohol, Glyceryl monostearate)

  • Andrographolide

  • Water-miscible organic solvent (e.g., Ethanol, Acetone)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 407)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve the solid lipid and andrographolide in a water-miscible organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant in deionized water.

  • Injection: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid. Inject the organic phase into the aqueous phase under constant stirring.

  • Nanoparticle Formation: The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid, forming SLNs.

  • Solvent Removal: Continue stirring until the organic solvent has completely evaporated.

  • Cooling: Allow the SLN dispersion to cool to room temperature.

  • Purification (Optional): The dispersion can be filtered to remove any excess lipid.

Protocol 3: Preparation of Andrographolide-Loaded Liposomes by Thin-Film Hydration

This is a common and well-established method for preparing liposomes.[3][8][17]

Materials:

  • Phospholipids (e.g., Phosphatidylcholine)

  • Cholesterol

  • Andrographolide

  • Organic solvent mixture (e.g., Chloroform:Methanol, 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and andrographolide in the organic solvent mixture in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask and hydrate (B1144303) the lipid film by rotating the flask above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove unencapsulated andrographolide by dialysis or size exclusion chromatography.

Mandatory Visualizations

Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its anticancer and anti-inflammatory effects by modulating several key signaling pathways.

andrographolide_pathways andro Andrographolide nfkb_path NF-κB Pathway andro->nfkb_path Inhibits pi3k_path PI3K/AKT/mTOR Pathway andro->pi3k_path Inhibits jak_stat_path JAK/STAT Pathway andro->jak_stat_path Inhibits ikb IκBα Degradation nfkb_translocation NF-κB Nuclear Translocation ikb->nfkb_translocation Prevents pro_inflammatory Pro-inflammatory Genes (COX-2, TNF-α, IL-6) nfkb_translocation->pro_inflammatory Activates pi3k PI3K akt AKT pi3k->akt mtor mTOR akt->mtor cell_growth Cell Proliferation & Survival mtor->cell_growth jak JAK Phosphorylation stat STAT Phosphorylation & Dimerization jak->stat stat_translocation STAT Nuclear Translocation stat->stat_translocation gene_transcription Gene Transcription (Inflammation, Proliferation) stat_translocation->gene_transcription

Caption: Andrographolide's key signaling pathways.

Experimental Workflow: Nanoparticle Formulation and Characterization

The general workflow for developing and characterizing andrographolide-loaded nanoparticles is depicted below.

nanoparticle_workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro / In Vivo Evaluation prep Nanoparticle Preparation purify Purification prep->purify lyophilize Lyophilization purify->lyophilize size_zeta Particle Size & Zeta Potential (DLS) lyophilize->size_zeta ee_dl Encapsulation Efficiency & Drug Loading lyophilize->ee_dl morphology Morphology (SEM/TEM) lyophilize->morphology release In Vitro Release morphology->release cytotoxicity Cell Viability Assay release->cytotoxicity pk_pd Pharmacokinetics & Pharmacodynamics cytotoxicity->pk_pd

References

Unveiling the Antiproliferative Effects of Andrographolide Analogs: Application Notes and Protocols for Flow Cytometry-Based Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing cell cycle arrest in cancer cells induced by andrographolide (B1667393) and its analogs using flow cytometry. Detailed protocols, data interpretation, and the underlying molecular pathways are presented to facilitate research and development of novel anticancer therapeutics based on this promising natural product scaffold.

Introduction

Andrographolide, a bicyclic diterpenoid lactone extracted from Andrographis paniculata, has demonstrated potent anticancer properties in a variety of cancer cell lines.[1] Its mechanism of action often involves the induction of cell cycle arrest and apoptosis, making it a compelling candidate for drug development.[2] Modifications to the andrographolide structure have yielded a plethora of analogs with potentially enhanced potency and selectivity. This document outlines the standardized methods for evaluating and comparing the effects of these analogs on cell cycle progression using propidium (B1200493) iodide (PI) staining and flow cytometry.

Data Presentation: Comparative Analysis of Cell Cycle Arrest

The following tables summarize the quantitative effects of andrographolide and several of its key analogs on the cell cycle distribution of various cancer cell lines. This data, compiled from multiple studies, highlights the differential effects of these compounds and provides a basis for structure-activity relationship (SAR) studies.

Table 1: Effect of Andrographolide on Cell Cycle Distribution in Various Cancer Cell Lines

Cancer Cell LineConcentration (µM)Treatment Time (h)% G0/G1 Phase% S Phase% G2/M PhaseReference(s)
Glioblastoma (DBTRG-05MG) Control (0.2% DMSO)72--1.89[3]
13.9572--8.60[3]
27.972--8.95[3]
Prostate Cancer (PC-3) Control24---[4]
124DecreaseDecreaseIncrease[4]
324DecreaseDecreaseIncrease[4]
1024DecreaseDecreaseIncrease[4]
3024DecreaseDecreaseIncrease[4]
Breast Cancer (MDA-MB-231) Control24---[5]
3024Decrease9.91 (increase)-[5]
3036Decrease14.21 (increase)-[5]
Leukemic (HL-60) Control3651.88--[2]
-3678.69--[2]
T-cell Acute Lymphoblastic Leukemia Control2449.522.727.6[6]
-2458.415.426.2[6]
Melanoma (B16F-10) Control1064.714.813.3[7]
0.25 µg/mL10---[7]

Table 2: Effect of Andrographolide Analogs on Cell Cycle Distribution

AnalogCancer Cell LineConcentration (µM)Treatment Time (h)% G0/G1 Phase% S Phase% G2/M PhaseReference(s)
DRF 3188 Breast Cancer (MCF 7)524Arrest--[3][8][9]
14-Deoxy-11,12-didehydroandrographolide Leukemic (U937)50-73.25 (sub-G0/G1)--[10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for analyzing cell cycle distribution in cancer cells treated with andrographolide analogs using propidium iodide (PI) staining and flow cytometry.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will result in 60-70% confluency at the time of harvesting.

  • Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare stock solutions of andrographolide analogs in a suitable solvent (e.g., DMSO). Dilute the stock solutions to the desired final concentrations in fresh cell culture medium.

  • Incubation: Remove the old medium from the wells and replace it with the medium containing the andrographolide analog or a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration). Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Harvest and Fixation
  • Harvesting: After the treatment period, collect both the culture medium (containing floating/apoptotic cells) and the adherent cells. To detach adherent cells, wash the wells with PBS, and then add trypsin-EDTA.

  • Cell Pelleting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695). Add the ethanol dropwise while gently vortexing to prevent cell clumping.

  • Incubation: Fix the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.

Protocol 3: Propidium Iodide Staining and Flow Cytometry
  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and carefully decant the ethanol.

  • Washing: Wash the cell pellet twice with 1-2 mL of PBS to remove any residual ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (final concentration of 100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial to ensure that only DNA is stained by PI.

  • PI Staining: Add propidium iodide to the cell suspension to a final concentration of 50 µg/mL.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes before analysis.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically FL2 or FL3).

  • Data Acquisition and Analysis: Acquire data for at least 10,000 events per sample. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation and Treatment cluster_process Sample Processing cluster_analysis Data Acquisition and Analysis seed Seed Cancer Cells adhere Allow Adherence (24h) seed->adhere treat Treat with Andrographolide Analogs adhere->treat harvest Harvest Cells treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain flow Flow Cytometry Analysis stain->flow analyze Cell Cycle Profile Analysis flow->analyze

Caption: Experimental workflow for cell cycle analysis.

Signaling Pathways of Andrographolide-Induced Cell Cycle Arrest

Andrographolide has been shown to modulate several key signaling pathways that regulate cell cycle progression. The following diagrams illustrate some of the established mechanisms.

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_erk ERK/c-Myc/p53 Pathway cluster_cellcycle Cell Cycle Regulation Andrographolide Andrographolide PI3K PI3K Andrographolide->PI3K Inhibits ERK ERK1/2 Andrographolide->ERK Induces CDK1 CDK1 Andrographolide->CDK1 Downregulates p27 p27 Andrographolide->p27 Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR G2M G2/M Arrest mTOR->G2M cMyc c-Myc ERK->cMyc p53 p53 cMyc->p53 p53->G2M CDK1->G2M G0G1 G0/G1 Arrest p27->G0G1

Caption: Key signaling pathways modulated by andrographolide.

G cluster_nfkb NF-κB Pathway Andrographolide_Analogs Andrographolide Analogs IKK IKK Andrographolide_Analogs->IKK Inhibits CellCycleArrest Cell Cycle Arrest Andrographolide_Analogs->CellCycleArrest IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB Inhibits Proliferation Proliferation NFκB->Proliferation Promotes NFκB->Proliferation

Caption: Inhibition of the NF-κB pathway.

Conclusion

The study of andrographolide and its analogs offers a promising avenue for the discovery of novel anticancer agents. The protocols and data presented herein provide a robust framework for researchers to systematically evaluate the effects of these compounds on cell cycle progression. By understanding the structure-activity relationships and the underlying molecular mechanisms, the development of more potent and selective andrographolide-based cancer therapeutics can be accelerated.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of 14-Deoxy-17-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting in vivo pharmacokinetic studies of 14-Deoxy-17-hydroxyandrographolide, a derivative of the natural product andrographolide (B1667393). The protocols outlined below are based on established methodologies for andrographolide and its analogues and are intended to serve as a detailed guide for researchers in the field of drug discovery and development.

Introduction

This compound is a semi-synthetic derivative of andrographolide, a diterpenoid lactone isolated from Andrographis paniculata. Andrographolide and its derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Understanding the pharmacokinetic profile of this compound is a critical step in its preclinical development, providing essential information on its absorption, distribution, metabolism, and excretion (ADME). These data are fundamental for dose selection, understanding the time course of pharmacological effects, and predicting potential drug-drug interactions.

Quantitative Data Summary

While specific in vivo pharmacokinetic data for this compound is not extensively available in the public domain, the following table provides reference pharmacokinetic parameters for a closely related andrographolide derivative, 14-deoxy-12-hydroxyandrographolide, following intravenous administration in rats.[1] This data can be used as a preliminary guide for designing in vivo studies for this compound. It is imperative to experimentally determine the specific pharmacokinetic parameters for this compound.

Table 1: Reference Pharmacokinetic Parameters of 14-Deoxy-12-hydroxyandrographolide in Rats (Intravenous Administration) [1]

ParameterSymbolValue (Mean ± SD)Unit
Area Under the Curve (0 to 720 min)AUC0-720781.59 ± 81.46µg·min/mL
Half-lifet1/2Shorter than Andrographolideh
Mean Residence TimeMRTShorter than Andrographolideh

Note: The half-life and mean residence time were reported to be significantly less than that of andrographolide, but specific values were not provided in the reference.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol describes the oral administration of this compound to mice or rats to determine its pharmacokinetic profile.

3.1.1. Materials

  • This compound (purity >98%)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium, or a mixture of polyethylene (B3416737) glycol 400, ethanol, and water)

  • Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old

  • Oral gavage needles (20-22 gauge for mice, 16-18 gauge for rats)

  • Syringes

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Pipettes and tips

  • -80°C freezer

3.1.2. Procedure

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Dose Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each animal to determine the precise dosing volume.

    • Administer a single oral dose of the this compound formulation via oral gavage. A typical dose volume is 10 mL/kg for rodents.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Blood can be collected via the tail vein or saphenous vein for serial sampling in the same animal. For terminal collection points, retro-orbital or cardiac puncture can be used under anesthesia.

  • Plasma Preparation:

    • Immediately after collection, place the blood samples in tubes containing an anticoagulant.

    • Centrifuge the blood at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method for Quantification of this compound in Plasma

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in plasma samples.

3.2.1. Materials

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column

  • Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and formic acid (FA) (LC-MS grade)

  • Ultrapure water

  • Internal standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Plasma samples from the in vivo study

  • Microcentrifuge tubes

3.2.2. Procedure

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).

    • Prepare calibration standards and QC samples by spiking appropriate amounts of the stock solution into blank plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient elution: A suitable gradient to separate the analyte from endogenous plasma components.

      • Flow rate: 0.3 mL/min

      • Injection volume: 5 µL

    • Mass Spectrometric Conditions (Example):

      • Ionization mode: Electrospray ionization (ESI), positive or negative mode to be optimized.

      • Detection mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS need to be determined by infusion and optimization.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the plasma samples and QCs from the calibration curve using a weighted linear regression model.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the in vivo pharmacokinetic study and a potential signaling pathway modulated by this compound.

G Experimental Workflow for In Vivo Pharmacokinetic Study cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Sample Analysis cluster_result Data Interpretation animal_acclimatization Animal Acclimatization fasting Animal Fasting animal_acclimatization->fasting dose_formulation Dose Formulation dosing Oral Gavage Dosing dose_formulation->dosing fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage bioanalysis LC-MS/MS Bioanalysis sample_storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis parameter_determination Parameter Determination (Cmax, Tmax, AUC, t1/2) pk_analysis->parameter_determination

Caption: Experimental Workflow for In Vivo Pharmacokinetic Study.

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response stimulus e.g., LPS, TNF-α receptor Receptor (e.g., TLR4) stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nf_kb NF-κB (p65/p50) ikb_degradation IκBα Degradation ikb->ikb_degradation nucleus Nucleus nf_kb->nucleus translocates nf_kb_dna NF-κB DNA Binding nucleus->nf_kb_dna gene_transcription Gene Transcription nf_kb_dna->gene_transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_transcription->cytokines compound This compound compound->ikb_kinase Inhibits compound->nf_kb_dna Inhibits

Caption: Potential Anti-inflammatory Signaling Pathway.

References

Application of 14-Deoxy-17-hydroxyandrographolide in Antiviral Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-17-hydroxyandrographolide is a derivative of andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata. Andrographolide and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities, including potent antiviral effects. While extensive research has been conducted on related compounds such as 14-Deoxy-11,12-didehydroandrographolide (DAP), specific data on the antiviral applications of this compound are limited. This document provides a comprehensive guide for researchers interested in exploring the antiviral potential of this compound. The application notes and protocols outlined herein are based on established methodologies for andrographolide derivatives and serve as a foundational framework for investigation.

Disclaimer

The majority of the experimental data and established protocols cited in this document are derived from studies on andrographolide and its other derivatives, particularly 14-Deoxy-11,12-didehydroandrographolide (DAP). These should be considered as a starting point for research on this compound, and optimization of protocols is highly recommended.

Data Presentation: Antiviral Activity of Related Andrographolide Derivatives

To provide a comparative baseline, the following table summarizes the reported antiviral activities of andrographolide and its derivative, 14-Deoxy-11,12-didehydroandrographolide (DAP), against various viruses.

CompoundVirusCell LineAssay TypeIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
14-Deoxy-11,12-didehydroandrographolide (DAP)Influenza A/H5N1A549CPE Inhibition~5 µg/mL>100 µg/mL>20[1]
14-Deoxy-11,12-didehydroandrographolide (DAP)Influenza A/H1N1MDCKPlaque Reduction~38 µg/mL>100 µg/mL>2.6[1]
AndrographolideDengue Virus Type 2 (DENV-2)Huh-7Virus Yield Reduction28.185.33.04
AndrographolideChikungunya Virus (CHIKV)VeroCPE Inhibition18.295.65.25
AndrographolideHerpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction4.5>100>22.2

Note: The above data for related compounds suggests that andrographolide derivatives possess a favorable therapeutic window for antiviral activity. Researchers should aim to generate similar quantitative data for this compound to assess its potential.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral properties of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.

Materials:

  • Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero cells for Herpes Simplex Virus)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO, stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 × 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of this compound on the production of infectious virus particles.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock of known titer (Plaque Forming Units/mL)

  • This compound at non-toxic concentrations

  • Serum-free DMEM

  • Overlay medium (e.g., DMEM containing 1% low-melting-point agarose (B213101) and the test compound)

  • Crystal violet solution (0.1% w/v in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • During infection, prepare serial dilutions of this compound in serum-free DMEM.

  • After the incubation period, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing different concentrations of the test compound to the respective wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 2-3 days).

  • Fix the cells with 10% formaldehyde (B43269) for at least 4 hours.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mechanism of Action Studies (Time-of-Addition Assay)

Objective: To determine the stage of the viral life cycle inhibited by this compound.

Procedure:

  • Pre-treatment: Treat the cells with the compound for 2 hours before infection. Wash the cells and then infect with the virus.

  • Co-treatment: Add the compound and the virus to the cells simultaneously.

  • Post-treatment: Infect the cells with the virus for 1 hour, then remove the inoculum and add the compound at different time points post-infection (e.g., 0, 2, 4, 6 hours).

  • After the respective treatments, incubate the cells for a full replication cycle (e.g., 24-48 hours).

  • Quantify the virus yield in the supernatant using a plaque assay or RT-qPCR.

  • A significant reduction in viral titer in a specific treatment condition will indicate the targeted stage of the viral life cycle.

Mandatory Visualizations

Signaling Pathways Potentially Modulated by Andrographolide Derivatives

Andrographolide and its derivatives have been reported to modulate several host signaling pathways that are often hijacked by viruses for their replication and to induce inflammation. Investigating the effect of this compound on these pathways is crucial for understanding its mechanism of action.

G cluster_0 Viral Infection cluster_1 Host Cell cluster_2 Potential Inhibition by this compound Virus Virus Receptor Cellular Receptor Virus->Receptor Entry NFkB NF-κB Pathway Receptor->NFkB PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt IRF IRF3/7 Pathway Receptor->IRF ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Replication Viral Replication PI3K_Akt->Replication IFN Interferon Response IRF->IFN IFN->Replication Inhibition Compound 14-Deoxy-17- hydroxyandrographolide Compound->NFkB Inhibits Compound->PI3K_Akt Inhibits Compound->Replication Inhibits

Caption: Potential host signaling pathways targeted by this compound.

Experimental Workflow for Antiviral Screening

The following diagram illustrates a typical workflow for screening and characterizing the antiviral activity of a novel compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis/ Isolation B Cytotoxicity Assay (CC50) A->B C Antiviral Assay (IC50) (e.g., Plaque Reduction) A->C D Calculate Selectivity Index (SI = CC50/IC50) B->D C->D E Time-of-Addition Assay D->E If SI is favorable F Viral Entry/Replication/ Release Assays E->F G Western Blot/RT-qPCR for Viral & Host Proteins/Genes F->G H Animal Model of Infection G->H If mechanism is elucidated I Efficacy & Toxicity Studies H->I

Caption: A generalized workflow for the antiviral evaluation of this compound.

Logical Relationship of Key Experimental Outcomes

This diagram outlines the logical progression and interpretation of results from the key in vitro assays.

G Start Start: Test Compound (this compound) Antiviral Does the compound inhibit viral replication? Start->Antiviral Cytotoxicity Is the compound cytotoxic at effective concentrations? Proceed Proceed to Mechanism of Action Studies Cytotoxicity->Proceed No Discard_Cytotoxic Discard or Modify Compound (High Cytotoxicity) Cytotoxicity->Discard_Cytotoxic Yes Antiviral->Cytotoxicity Yes Discard_Inactive Discard Compound (No Antiviral Activity) Antiviral->Discard_Inactive No

Caption: Decision-making flowchart for in vitro antiviral testing.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 14-Deoxy-17-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 14-Deoxy-17-hydroxyandrographolide and other structurally similar andrographolide (B1667393) derivatives.

Frequently Asked Questions (FAQs)

Q1: I've added this compound to my aqueous buffer, but it won't dissolve. What is happening?

A: this compound, much like its parent compound andrographolide, is a diterpene lactone.[1][2][3] These molecules are characterized by a largely hydrophobic structure, which results in low affinity for polar solvents like water.[4] In an aqueous environment, these hydrophobic molecules tend to self-associate and form aggregates to minimize their contact with water, leading to poor solubility.[4] For dissolution to occur, the energy required to break the compound's crystal lattice structure must be overcome by the energy released upon its interaction with the solvent. For hydrophobic compounds in water, this energy balance is often unfavorable.[4]

Q2: What are the immediate first steps I should take to troubleshoot solubility issues in the lab?

A: Before moving to complex formulation strategies, ensure you have covered the fundamental physical methods for dissolution. These initial steps are often quick and can be effective for preparing solutions for in-vitro experiments.[4][5]

  • Agitation: Vigorously mix the solution using a vortex mixer or magnetic stirrer. This increases the interaction between the compound particles and the solvent.

  • Sonication: Use a bath sonicator to break down compound aggregates.[4][5] This increases the effective surface area of the compound exposed to the solvent, which can enhance the dissolution rate.

  • Gentle Warming: Carefully warm the solution (e.g., to 37°C).[5] Increased temperature can improve the solubility of many compounds. However, use this method with caution, as excessive heat can cause degradation of temperature-sensitive compounds.

  • pH Adjustment: If your compound has ionizable functional groups, adjusting the pH of the buffer may significantly improve its solubility.[5] Acidic compounds are more soluble at higher pH, while basic compounds are more soluble at lower pH.

If these basic methods are insufficient, a more systematic formulation approach is necessary.

Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower.

To mitigate this, follow these steps:[5]

  • Prepare Intermediate Dilutions: Instead of adding directly from a high-concentration DMSO stock, create intermediate dilutions in pure DMSO first.

  • Add DMSO to Buffer (Not Vice-Versa): Always add the small volume of your DMSO stock solution to the larger volume of aqueous buffer while vortexing or stirring vigorously. This ensures rapid dispersion and minimizes localized high concentrations that can trigger precipitation.[5]

  • Limit DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% for most cell-based assays, to avoid solvent-induced toxicity and artifacts.

Troubleshooting Guide: A Step-by-Step Workflow

If initial attempts to dissolve the compound fail, this workflow provides a systematic approach to identify an appropriate solubilization strategy.

G Troubleshooting Workflow for Poor Aqueous Solubility cluster_0 Initial Physical Methods cluster_1 Formulation & Excipient Strategies cluster_2 Advanced Formulation Techniques cluster_3 Outcome start Compound fails to dissolve in aqueous buffer agitate Agitate (Vortex/Stir) start->agitate sonicate Sonicate (5-10 min) agitate->sonicate warm Gently Warm (e.g., 37°C) sonicate->warm check_sol Still Insoluble? warm->check_sol If unsuccessful cosolvent Use Co-solvents (e.g., PEG 400, Ethanol) check_sol->cosolvent ph_adjust Adjust pH check_sol->ph_adjust cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_sol->cyclodextrin check_adv Further Enhancement Needed? cosolvent->check_adv If unsuccessful ph_adjust->check_adv cyclodextrin->check_adv solid_disp Solid Dispersion check_adv->solid_disp nanosusp Nanosuspension check_adv->nanosusp prodrug Prodrug Synthesis check_adv->prodrug success Solubility Achieved solid_disp->success nanosusp->success prodrug->success

Caption: A step-by-step workflow for troubleshooting poor aqueous solubility.

Solubility Enhancement Strategies & Data

Several advanced techniques can significantly improve the aqueous solubility of andrographolide derivatives. The choice of method often depends on the desired application (e.g., in-vitro assay vs. in-vivo formulation).

Solid Dispersions

Solid dispersion is a highly effective technique where the drug is dispersed within a hydrophilic polymer matrix at a solid state.[6][7] This approach enhances solubility by reducing drug particle size to a molecular level, increasing the surface area, and improving wettability.[2]

Common Preparation Methods:

  • Solvent Evaporation: The drug and a carrier polymer are dissolved in a common organic solvent, followed by the evaporation of the solvent to form a solid mass.[6][8]

  • Melting/Fusion Method: A physical mixture of the drug and a hydrophilic carrier is heated until molten, then rapidly cooled and solidified.[9][10]

  • Hot-Melt Extrusion: The drug and polymer mixture is processed at high temperatures through an extruder.[7][10]

Polymer CarrierPreparation MethodFold Increase in Andrographolide Solubility (Approx.)Reference
PEG 6000 Solvent Evaporation~2.2 to 4.5-fold[2][11]
Soluplus® Rotary Evaporation~1.8 to 4.7-fold[2]
PVP (Polyvinylpyrrolidone) Not Specified~1.8 to 3.2-fold[2]
Chitosan Spray Drying~1.5-fold[12]
Nanosuspensions

Nanosuspensions consist of pure, poorly water-soluble drug particles with a mean particle size in the nanometer range, stabilized by surfactants or polymers.[13] The significant reduction in particle size dramatically increases the surface area, leading to a higher dissolution rate.

Common Preparation Methods:

  • Wet Media Milling: A top-down approach where larger drug crystals are mechanically broken down in the presence of milling media and stabilizers.[3][13]

  • High-Pressure Homogenization: The drug suspension is forced through a narrow gap at high pressure, reducing particle size through cavitation and shear forces.

FormulationKey StabilizersParticle Size (Approx.)Key FindingReference
Andrographolide Nanosuspension Poloxamer 188, Sodium Deoxycholate300 nmSignificant increase in saturation solubility and complete release within 15 minutes.[13][14]
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic drug molecules, like andrographolide, forming inclusion complexes that have greatly enhanced aqueous solubility.[1][15]

CyclodextrinPreparation MethodKey FindingReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Solvent EvaporationLinear increase in andrographolide solubility with increasing HP-β-CD concentration. 1.6-fold higher oral bioavailability.[16]
Prodrug Approach

The prodrug approach involves chemically modifying the drug molecule to attach a hydrophilic promoiety.[17][18] This new molecule (the prodrug) has improved solubility and is designed to be converted back to the active parent drug in-vivo through enzymatic or chemical cleavage.[17]

PromoietiesLinkagePotential AdvantageReference
Amino acids, phosphates, sugarsEster, Amide, EtherCan increase solubility by several orders of magnitude.[17][18]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion, a common and effective technique for solubility enhancement.

G Workflow: Solid Dispersion via Solvent Evaporation start 1. Weigh Drug & Polymer (e.g., 1:1 ratio of Andrographolide derivative to PEG 6000) dissolve 2. Dissolve in Common Solvent (e.g., Methanol, Ethanol) start->dissolve mix 3. Mix Solutions Thoroughly dissolve->mix evaporate 4. Evaporate Solvent (Rotary evaporator or vacuum oven) mix->evaporate dry 5. Dry Solid Mass (Vacuum desiccator to constant weight) evaporate->dry process 6. Pulverize, Sieve & Store (Create uniform powder, store in desiccator) dry->process

Caption: Key steps for preparing a solid dispersion by the solvent evaporation method.

Methodology:

  • Preparation: Accurately weigh the this compound and a hydrophilic carrier (e.g., PEG 6000, PVP K30) in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolution: Dissolve both the drug and the carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture thereof).[6] Ensure complete dissolution of both components.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid, transparent film or mass is formed.[6]

  • Drying: Place the resulting solid mass in a vacuum desiccator for 24-48 hours to ensure the complete removal of any residual solvent.

  • Processing: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass the powder through a fine-mesh sieve to obtain a uniform particle size.[6]

  • Storage: Store the final product in an airtight container in a desiccator to protect it from moisture.

Protocol 2: Kinetic Aqueous Solubility Assay (Shake-Flask Method)

This assay is used to determine the solubility of a compound under non-equilibrium conditions, which is often relevant for early-stage drug discovery.[19][20]

Materials:

  • Test compound (this compound)

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes or 96-well filter plates

  • Shaker/incubator

  • Centrifuge (if using tubes)

  • UV-Vis spectrophotometer or HPLC system for quantification

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 or 20 mM).[5][21]

  • Sample Preparation: Add a small volume of the DMSO stock solution to a pre-determined volume of the aqueous buffer in a microcentrifuge tube to achieve the desired final theoretical concentration (e.g., 200 µM).[22] The final DMSO concentration should be kept low (e.g., 1-2%).

  • Incubation: Tightly cap the tubes and place them in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C). Shake for a defined period, typically 1.5 to 2 hours for kinetic solubility.[20][21]

  • Separation of Undissolved Compound:

    • Filtration Method: Use a 96-well filter plate and apply vacuum or centrifugation to separate the solution from any undissolved precipitate.[20]

    • Centrifugation Method: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or a validated HPLC method against a standard curve.[20]

References

Technical Support Center: Optimization of Andrographolide Extraction from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of andrographolides from Andrographis paniculata. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting andrographolides?

A1: The choice of solvent significantly impacts the extraction efficiency and selectivity for andrographolides.[1][2] Methanol (B129727) has been identified as a highly effective solvent for andrographolide (B1667393) extraction.[3][4][5] Studies have shown that methanol can yield a high percentage of andrographolide, with one study reporting a 13.75% yield after 3 hours of extraction at 40°C.[3] Binary solvent systems, particularly ethanol-water mixtures, are also popular due to their green solvent properties and ability to achieve high extraction yields.[1] For instance, 50% ethanol (B145695) has been reported to be very effective in ultrasound-assisted extraction.[1] While aiming for a high extraction rate is important, it is also crucial to consider extraction selectivity to minimize the co-extraction of impurities and simplify subsequent purification steps.[1][2]

Q2: How do temperature and extraction time affect the yield of andrographolides?

A2: Both temperature and extraction time are critical parameters that need to be optimized. An optimal temperature can enhance solvent penetration and dissolution of the target compounds. For methanol extraction, a temperature of 40°C has been shown to be effective.[3] However, prolonged exposure to high temperatures can lead to the degradation of andrographolides.[6] Extraction time should be sufficient to allow for the mass transfer of andrographolides from the plant material to the solvent. Generally, increasing the extraction duration increases the yield until equilibrium is reached.[1] For maceration, an extraction time of 360 minutes has been suggested as optimal in one study.[7]

Q3: What are the common challenges in andrographolide extraction and how can they be overcome?

A3: A common challenge is the co-extraction of pigments like chlorophyll (B73375), which results in a dark-green, sticky extract, complicating purification.[1] This can be addressed by a decolorization step using activated charcoal after the initial extraction. Another significant issue is the degradation of andrographolide, which is susceptible to hydrolysis, especially under alkaline conditions and high temperatures.[8] The stability of andrographolide is optimal at a pH between 3 and 5.[8] Prolonged storage of the plant material or extract can also lead to significant degradation of andrographolide, with one study showing a 69.26% deterioration over a year.[9][10] Therefore, using fresh plant material and appropriate storage conditions are crucial.

Q4: How does the pre-processing of the plant material affect extraction?

A4: Pre-processing steps such as drying and grinding of the Andrographis paniculata leaves are important for efficient extraction. Drying the leaves, for instance in a hot-air oven below 60°C, is a common practice.[11] The particle size of the powdered plant material also influences the extraction efficiency; a smaller particle size increases the surface area for solvent interaction. The leaves are often ground to a powder of around 40-80 mesh size.[11] The timing of harvest is another critical factor, with the andrographolide content reported to be highest in 60-day-old plants and declining as the plant matures.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low andrographolide yield - Inappropriate solvent selection.- Suboptimal extraction temperature or time.- Poor quality of plant material (e.g., age, drying method).[12][13]- Degradation of andrographolide during extraction or storage.[9][10][14]- Use an optimal solvent such as methanol or a 50% ethanol-water mixture.[1][3]- Optimize extraction parameters. For maceration with methanol, try 40°C for 3-6 hours.[3][7]- Use freshly harvested and properly dried plant material. Consider the harvesting age for optimal content.[4][5]- Maintain a pH of 3-5 during aqueous extraction and store extracts at low temperatures.[8]
Dark green and sticky extract - High concentration of chlorophyll and other pigments co-extracted.[1]- Perform a decolorization step after extraction using activated charcoal.- Consider using a less polar solvent in a sequential extraction to first remove pigments.
Difficulty in purification and crystallization - Presence of impurities that hinder crystallization.- Treat the extract with activated charcoal to remove impurities before attempting crystallization.- Employ cooling crystallization or evaporation techniques for better recovery and purity.- Repeated recrystallization from a suitable solvent like methanol can improve purity.[11]
Inconsistent results between batches - Variation in plant material (harvesting time, growing conditions).[4][5][15]- Inconsistent extraction procedures.- Standardize the source and pre-processing of the plant material.- Strictly follow a validated and optimized extraction protocol.

Experimental Protocols

Protocol 1: Maceration Extraction of Andrographolides

This protocol is based on a method optimized for high andrographolide yield.[7]

Materials and Equipment:

  • Dried and powdered Andrographis paniculata leaves (40 mesh)

  • Methanol

  • Beakers and conical flasks

  • Magnetic stirrer with hot plate

  • Filtration apparatus (e.g., Whatman No. 4 filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 2g of powdered Andrographis paniculata leaves and place them in a beaker.

  • Add 100 mL of methanol to achieve a sample-to-solvent ratio of 2g/100mL.

  • Place the beaker on a magnetic stirrer with a hot plate and maintain the temperature at 40°C.

  • Stir the mixture for 360 minutes.

  • After extraction, filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction process on the residue 2-3 more times with fresh methanol to maximize the yield.

  • Combine all the filtrates.

  • Concentrate the combined extract using a rotary evaporator to obtain the crude andrographolide extract.

Protocol 2: Soxhlet Extraction of Andrographolides

This protocol is a conventional method for exhaustive extraction.[4]

Materials and Equipment:

  • Dried and powdered Andrographis paniculata leaves (80 mesh)

  • Methanol

  • Soxhlet apparatus

  • Heating mantle

  • Cellulose (B213188) thimble

Procedure:

  • Accurately weigh a desired amount of powdered Andrographis paniculata leaves and place it inside a cellulose thimble.

  • Place the thimble in the Soxhlet extractor.

  • Fill the round-bottom flask with methanol (a solid-to-liquid ratio of 1:3.5 w/v has been reported as optimal).

  • Assemble the Soxhlet apparatus and connect it to a condenser.

  • Heat the methanol using a heating mantle to its boiling point.

  • Allow the extraction to proceed for approximately 5 hours, ensuring continuous siphoning of the solvent over the plant material.

  • After the extraction is complete, cool down the apparatus.

  • Remove the extract from the round-bottom flask and concentrate it using a rotary evaporator.

Data Presentation

Table 1: Comparison of Optimal Parameters for Different Extraction Methods

Extraction Method Solvent Temperature (°C) Extraction Time Solid-to-Liquid Ratio Reported Yield/Content Reference
MacerationMethanol403 hours-13.75% yield[3]
MacerationMethanol-360 minutes2 g/100 mL3.50% andrographolide[7]
Soxhlet ExtractionMethanolReflux5 hours1:3.5 (w/v)High purity andrographolide[4]
Ultrasonic-Assisted62.8% Ethanol6259 minutes1:10.53.28% andrographolide[16]
Cold MacerationDichloromethane:Methanol (1:1)Room TemperatureOvernight-~2.0 g crude andrographolide from starting material[11]

Visualizations

experimental_workflow cluster_preprocessing Plant Material Pre-processing cluster_extraction Extraction cluster_purification Post-Extraction Processing Harvest Harvesting (Optimal age: 60 days) Drying Drying (<60°C) Harvest->Drying Grinding Grinding (40-80 mesh) Drying->Grinding Extraction Solid-Liquid Extraction (e.g., Maceration, Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Decolorization Decolorization (Activated Charcoal) Filtration->Decolorization Concentration Concentration (Rotary Evaporator) Decolorization->Concentration Crystallization Crystallization Concentration->Crystallization Pure_Andrographolide Pure Andrographolide Crystallization->Pure_Andrographolide

Caption: General workflow for the extraction and purification of andrographolide.

troubleshooting_logic Start Start Extraction CheckYield Low Andrographolide Yield? Start->CheckYield CheckExtract Dark, Sticky Extract? CheckYield->CheckExtract No OptimizeParams Optimize Solvent, Temp, Time CheckYield->OptimizeParams Yes Decolorize Add Decolorization Step (Activated Charcoal) CheckExtract->Decolorize Yes Purify Proceed to Purification CheckExtract->Purify No CheckMaterial Check Plant Material Quality (Age, Drying) OptimizeParams->CheckMaterial CheckMaterial->Start Decolorize->Purify End Successful Extraction Purify->End

References

Technical Support Center: Mitigating Toxicity of Andrographolide Derivatives in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with andrographolide (B1667393) and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you enhance the therapeutic index of your compounds by reducing their toxicity in normal cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My new andrographolide derivative shows high cytotoxicity in my normal cell line. What could be the reason?

A1: High cytotoxicity in normal cells can stem from several factors:

  • Lack of Specificity: The structural modifications on your derivative may not be optimal for selective targeting of cancer cells. Certain modifications can lead to broad cytotoxic effects. For instance, while modifications at the C-14 position can enhance biological activity, the introduction of bulkier aromatic groups has been associated with reduced potency, indicating that size and steric hindrance are critical factors.[1]

  • Off-Target Effects: The derivative might be interacting with essential pathways in normal cells, leading to toxicity.

  • High Concentration: The concentrations used might be too high. Andrographolide itself shows a significantly higher IC50 value in normal cells compared to cancer cells, indicating a natural selectivity that might be lost in a derivative at high concentrations. For example, the IC50 of andrographolide in normal human bronchial epithelial cells (BEAS-2B) was found to be 52.10 μM, whereas in various lung cancer cell lines, it ranged from 3.69 to 10.99 μM.[2] Similarly, the IC50 for normal human mammary epithelial cells (MCF-10A) was about 3.5-fold higher than for MDA-MB-231 breast cancer cells.[3]

Troubleshooting Steps:

  • Perform Dose-Response Curves: Test a wide range of concentrations on both your target cancer cell line and a relevant normal cell line to determine the therapeutic window.

  • Re-evaluate Structural Modifications: Review structure-activity relationship (SAR) studies. Some derivatives, like certain halogenated esters, have shown significant cytotoxicity in cancer cells with low toxicity in normal cells.[4]

  • Consider Delivery Systems: Encapsulating your derivative in a nanoparticle delivery system can help target cancer cells and reduce exposure to normal cells.[5][6]

Q2: How can I improve the therapeutic index of my andrographolide derivative?

A2: Improving the therapeutic index involves increasing the cytotoxicity towards cancer cells while decreasing toxicity in normal cells. Key strategies include:

  • Structural Modification: Synthesize analogues with specific modifications. For example, protecting the hydroxyl groups at C-3 and C-19 with a suitable ethylidene/benzylidene moiety has resulted in significant anti-cancer effects.[7] Some triazole derivatives have also shown potent activity against cancer cells while maintaining viability in healthy cell lines.[4]

  • Nanoparticle-Based Delivery: Formulating the derivative into nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), can improve bioavailability, allow for sustained release, and enhance targeting to tumor sites, thereby reducing systemic toxicity.[5][6][8][9] Chitosan coating of these nanoparticles can further improve cellular localization and efficacy.[5]

  • Combination Therapy: Using your derivative in combination with other chemotherapeutic agents (e.g., paclitaxel, cisplatin) can allow for lower, less toxic doses of each compound while achieving a synergistic anticancer effect.[10][11][12]

Q3: My andrographolide derivative has poor aqueous solubility, leading to issues in my in vitro assays. How can I address this?

A3: Poor aqueous solubility is a known challenge with andrographolide and its derivatives.[6][8]

  • Use of Solvents: For in vitro studies, a small amount of a biocompatible solvent like DMSO is typically used to prepare stock solutions, which are then diluted in culture media. Ensure the final solvent concentration is non-toxic to your cells (usually <0.5%).

  • Formulation Strategies: For in vivo applications and to improve solubility in vitro, consider nanoformulations like self-nanoemulsifying drug delivery systems (SNEDDS) or encapsulation in polymeric nanoparticles or cyclodextrin (B1172386) complexes.[9][13][14][15] These can significantly improve solubility and bioavailability.

Q4: I am observing unexpected side effects in my animal model. What are the known toxicities of andrographolide derivatives?

A4: While generally considered to have high safety, andrographolide and its derivatives are not without potential toxicity.

  • Nephrotoxicity: Some studies have indicated potential kidney toxicity, which is often related to the dose and specific structure of the compound.[16]

  • Reproductive Toxicity: There are conflicting reports on reproductive toxicity, with some studies suggesting an effect on testosterone (B1683101) levels and sperm count in male rats.[16]

  • Formulation-Related Toxicity: The delivery vehicle itself can cause toxicity. For example, a SNEDDS formulation of andrographolide showed some toxicological symptoms related to the lipophilic nature of the formulation.[13][14] It is crucial to test the vehicle alone as a control in your experiments.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of andrographolide and its derivatives against various cancer and normal cell lines, highlighting the selectivity.

Table 1: IC50 Values of Andrographolide in Cancer vs. Normal Cell Lines

Cell LineCell TypeIC50 (µM)Treatment Duration
Normal Cells
BEAS-2B[2]Human Bronchial Epithelial52.1048 h
MCF-10A[3]Human Mammary Epithelial106.148 h
SVGp12[17]Normal Human Glial>20024 h
Cancer Cells
A549[2]Human Lung Adenocarcinoma8.7248 h
H1299[2]Human Lung Adenocarcinoma3.6948 h
SK-MES-1[2]Human Lung Squamous Carcinoma10.9948 h
MDA-MB-231[3]Human Breast Cancer (TNBC)30.2848 h
MCF-7[3]Human Breast Cancer (ER+)36.948 h
DBTRG-05MG[17]Human Glioblastoma13.9572 h

Table 2: Comparison of Cytotoxicity of Andrographolide Derivatives

CompoundCell LineCell TypeIC50 (µM)Reference
AndrographolideA2780Ovarian Cancer17.5 ± 2.1[10]
AndrographolideA2780cisRCisplatin-Resistant Ovarian12.4 ± 1.5[10]
3,19-(2-bromobenzylidene) andrographolide (SRJ09)MCF-7Breast CancerPotent[18]
3,19-(3-chloro-4-fluorobenzylidene) andrographolide (SRJ23)HCT-116Colon CancerPotent[18]

Experimental Protocols

1. Protocol: MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the viability of cells after treatment with andrographolide or its derivatives.

  • Materials:

    • 96-well plates

    • Cancer and normal cell lines

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • Andrographolide derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of the andrographolide derivative from the stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Protocol: Annexin V-FITC/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Treated and untreated cells

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the IC50 concentration of the andrographolide derivative for a specified time (e.g., 24, 48 hours).

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[3]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]

Visualizations

Signaling Pathway

G cluster_0 Andrographolide Derivative Treatment cluster_1 Cellular Response Andro Andrographolide Derivative p53 p53 Activation Andro->p53 CDK4 CDK4 Downregulation Andro->CDK4 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis Induces Pro-apoptotic Genes (e.g., Bax) G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Inhibits Cyclin D/CDK4 CDK4->G1_Arrest

Caption: Andrographolide derivative-induced G1 arrest and apoptosis pathway.

Experimental Workflow

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: Optimization for Reduced Toxicity cluster_3 Outcome A Synthesize New Andrographolide Derivative B Characterize (NMR, MS) A->B C In Vitro Cytotoxicity Screen (MTT Assay) B->C D Determine IC50 on Cancer vs. Normal Cell Lines C->D Derivative shows potency? E Apoptosis Assay (Annexin V/PI) D->E G Encapsulate in Nanoparticles (e.g., PLGA) D->G Selectivity low? F Cell Cycle Analysis (Flow Cytometry) E->F I Lead Compound with High Therapeutic Index F->I Mechanism clear & selectivity high? H Re-evaluate In Vitro Cytotoxicity & Selectivity G->H H->I

Caption: Workflow for developing derivatives with reduced normal cell toxicity.

Logical Relationships

G Goal Reduce Toxicity of Andrographolide Derivatives in Normal Cells Strategy1 Structural Modification (SAR-guided) Outcome1 Enhance Selectivity for Cancer Cell Targets Strategy1->Outcome1 Strategy2 Advanced Drug Delivery (Nanotechnology) Outcome2 Targeted Delivery to Tumor Site Strategy2->Outcome2 Outcome3 Reduce Systemic Exposure Strategy2->Outcome3 Strategy3 Combination Therapy Outcome4 Synergistic Efficacy at Lower Doses Strategy3->Outcome4 Outcome1->Goal Outcome2->Goal Outcome3->Goal Outcome4->Goal

Caption: Strategies to mitigate the toxicity of andrographolide derivatives.

References

Technical Support Center: Andrographolide and its Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with andrographolide (B1667393) and its derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of andrographolide in solution?

A1: The stability of andrographolide in solution is primarily influenced by pH, temperature, solvent, and light exposure. Andrographolide, a diterpene lactone, is susceptible to hydrolysis of its ester structure, as well as isomerization and opening of the lactone ring, which can significantly impact its stability[1].

Q2: What is the optimal pH for maintaining the stability of andrographolide in aqueous solutions?

A2: Andrographolide exhibits its highest stability in acidic conditions, specifically within a pH range of 3 to 5[1]. It is unstable in alkaline conditions, and this instability increases as the alkalinity becomes stronger[1].

Q3: How does temperature affect the stability of andrographolide?

A3: Lower temperatures promote the stability of andrographolide[1]. Conversely, elevated temperatures accelerate its degradation[2]. Studies have shown that the degradation of andrographolide in aqueous solutions follows first-order kinetics, and the rate of degradation increases with temperature[2][3]. For instance, significant degradation is observed at temperatures between 50-85°C[3].

Q4: Which solvents are recommended for dissolving and storing andrographolide?

A4: Andrographolide has poor water solubility[1]. It is soluble in boiling ethanol (B145695) and slightly soluble in methanol (B129727) and ethanol. It is very slightly soluble in chloroform (B151607) and almost insoluble in water[1]. For better stability, chloroform is a more suitable solvent compared to aqueous solutions[1]. For analytical purposes, methanol is commonly used as a solvent for stock solutions[4][5].

Q5: What are the main degradation products of andrographolide in solution?

A5: The degradation products of andrographolide are pH-dependent.

  • Under acidic conditions (e.g., pH 2.0) , the major degradation products are isoandrographolide (B12420448) and 8,9-didehydroandrographolide[3][6].

  • Under neutral to basic conditions (e.g., pH 6.0 and above) , the primary degradation products include 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 11,14-dehydro-14-deoxyandrographolide[3][6]. At elevated temperatures in its amorphous solid form, a major degradation product is 14-deoxy-11,12-didehydroandrographolide[7][8].

Q6: Do the degradation products of andrographolide retain biological activity?

A6: No, the degradation products of andrographolide generally exhibit reduced biological effects, such as anti-inflammatory and cytotoxic activities, when compared to the parent compound[3][6][7]. Therefore, maintaining the stability of andrographolide in formulations is crucial for its therapeutic efficacy.

Troubleshooting Guides

Issue 1: Precipitation of Andrographolide or its Derivatives in Aqueous Solution

Symptoms:

  • Cloudiness or visible particles in the solution after preparation or upon storage.

  • Inconsistent results in biological assays.

Possible Causes:

  • Poor aqueous solubility: Andrographolide and many of its derivatives have low water solubility[1].

  • Solvent composition: The proportion of organic co-solvent may be insufficient to maintain solubility.

  • Temperature changes: A decrease in temperature can reduce the solubility of the compound.

  • pH of the medium: The pH of the solution can affect the solubility of the compounds.

Solutions:

  • Increase the proportion of organic co-solvent: For stock solutions, use solvents like methanol, ethanol, or DMSO in which andrographolide is more soluble[1]. For working solutions in aqueous buffers (e.g., cell culture media), ensure the final concentration of the organic solvent is sufficient to maintain solubility while being compatible with the experimental system.

  • Use a gentle warming step: Briefly warming the solution may help in dissolving the compound. However, be cautious as elevated temperatures can accelerate degradation[2].

  • Adjust the pH: Prepare aqueous solutions in a slightly acidic buffer (pH 3-5) to enhance stability, which may also influence solubility[1].

  • Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.

  • Prepare fresh solutions: Due to potential stability issues, it is advisable to prepare solutions fresh before each experiment.

Issue 2: Rapid Degradation of Andrographolide in Solution

Symptoms:

  • Loss of biological activity over a short period.

  • Appearance of unknown peaks and a decrease in the main compound peak in HPLC analysis.

Possible Causes:

  • Inappropriate pH: The pH of the solution is outside the optimal stability range of 3-5[1]. Alkaline conditions, in particular, lead to rapid degradation[1].

  • High storage temperature: Storing solutions at room temperature or higher can significantly increase the degradation rate[2].

  • Light exposure: Although less documented for andrographolide specifically, many organic compounds are light-sensitive.

  • Presence of oxidizing agents: Oxidative degradation can occur.

Solutions:

  • Control the pH: Use buffers to maintain the pH of the solution within the 3-5 range[1].

  • Store at low temperatures: Store stock and working solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). Commercial sources suggest that some derivatives are stable for at least 4 years at -20°C[1].

  • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Use de-gassed solvents: To minimize oxidation, use solvents that have been de-gassed.

  • Prepare fresh solutions: For critical experiments, always use freshly prepared solutions to ensure the integrity of the compound.

Issue 3: Inconsistent HPLC Analysis Results

Symptoms:

  • Shifting retention times.

  • Poor peak shape (tailing or fronting).

  • Appearance of ghost peaks.

  • Irreproducible quantification.

Possible Causes:

  • Mobile phase issues: Incorrect pH, buffer precipitation, or inadequate degassing.

  • Column degradation: Use of inappropriate mobile phases or lack of proper column washing.

  • Sample degradation: The sample may be degrading in the autosampler.

  • Injector problems: Leaks or partial blockage.

Solutions:

  • Mobile Phase Preparation:

    • Ensure the pH of the aqueous component of the mobile phase is correctly adjusted before mixing with the organic solvent[9].

    • Filter and degas the mobile phase before use to prevent air bubbles and particulate matter from interfering with the analysis[10].

    • Be cautious of buffer precipitation when using high concentrations of organic solvent. Phosphate buffers are prone to precipitation in high percentages of acetonitrile (B52724) or methanol[11].

  • Column Care:

    • Use a guard column to protect the analytical column.

    • Thoroughly wash the column with a suitable solvent after each analytical run, especially when using buffered mobile phases, to prevent salt precipitation and column degradation[11].

  • Sample Handling:

    • If sample degradation in the autosampler is suspected, use a cooled autosampler or reduce the time the sample spends in the autosampler before injection.

  • System Maintenance:

    • Regularly check for leaks in the system.

    • Perform routine maintenance on the injector, including changing the rotor seal and cleaning the needle and sample loop.

Data Presentation

Table 1: Stability of Andrographolide Under Different pH Conditions

pHTemperature (°C)Degradation KineticsHalf-life (t½)Shelf-life (t₉₀)Reference
2.025First-order-4.3 years[12]
6.025First-order-41 days[12]
8.025First-order-1.1 days[12]

Table 2: Stability of Andrographolide and Neoandrographolide in Dried Andrographis paniculata Leaves During Storage

CompoundDrying MethodStorage Temperature (°C)Half-life (t½) (days)Reference
AndrographolideCabinet Dryer (CAD)25150.6
AndrographolideCabinet Dryer (CAD)35139.5
AndrographolideHeat Pump Dryer (HPD)25153.0
AndrographolideHeat Pump Dryer (HPD)35141.6
AndrographolideFreeze Dryer (FD)25179.4
AndrographolideFreeze Dryer (FD)35162.6
NeoandrographolideCabinet Dryer (CAD)25198.0
NeoandrographolideCabinet Dryer (CAD)35182.4
NeoandrographolideHeat Pump Dryer (HPD)25233.7
NeoandrographolideHeat Pump Dryer (HPD)35194.4
NeoandrographolideFreeze Dryer (FD)25244.5
NeoandrographolideFreeze Dryer (FD)35199.8

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Andrographolide

This protocol is a general guideline for a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5].

  • Mobile Phase: An isocratic or gradient mixture of methanol or acetonitrile and water. A common mobile phase is a mixture of methanol and water (e.g., 65:35 v/v)[4]. The aqueous phase can be acidified with a small amount of phosphoric acid or formic acid to improve peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min[5].

  • Detection Wavelength: 223 nm or 226 nm are commonly used for andrographolide[4][5].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve andrographolide standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing andrographolide in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

3. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of andrographolide.

  • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a specified period. Neutralize the sample before injection.

  • Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) under similar conditions as acid hydrolysis. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid sample or a solution to high temperatures (e.g., 80-100°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent andrographolide peak.

Visualizations

degradation_pathway andro Andrographolide acid_cond Acidic Conditions (e.g., pH 2.0) andro->acid_cond base_cond Neutral/Basic Conditions (e.g., pH > 6.0) andro->base_cond iso_andro Isoandrographolide acid_cond->iso_andro Degradation didehydro_andro 8,9-Didehydroandrographolide acid_cond->didehydro_andro Degradation seco_andro 15-Seco-andrographolide base_cond->seco_andro Degradation methoxy_andro 14-Deoxy-15-methoxyandrographolide base_cond->methoxy_andro Degradation dehydro_deoxy_andro 11,14-Dehydro-14-deoxyandrographolide base_cond->dehydro_deoxy_andro Degradation

Caption: pH-dependent degradation pathways of andrographolide.

experimental_workflow start Start: Stability Study Design prep Prepare Stock & Working Solutions start->prep stress Apply Stress Conditions (pH, Temp, Light, Oxidation) prep->stress hplc HPLC Analysis stress->hplc Analyze Samples data Data Analysis (Kinetics, Degradation Products) hplc->data end End: Determine Stability Profile data->end

Caption: General workflow for an andrographolide stability study.

troubleshooting_tree issue Issue: Inconsistent Experimental Results precip Precipitation in Solution? issue->precip Check Solution degrad Rapid Degradation Suspected? issue->degrad Check Activity/Purity hplc_issue Inconsistent HPLC Data? issue->hplc_issue Check Analysis sol_precip Increase Co-solvent / Adjust pH / Sonicate precip->sol_precip Yes sol_degrad Control pH (3-5) / Lower Temperature / Protect from Light degrad->sol_degrad Yes sol_hplc Check Mobile Phase / Column Health / System Maintenance hplc_issue->sol_hplc Yes

Caption: Troubleshooting decision tree for common stability issues.

References

Technical Support Center: Overcoming Multidrug Resistance in Cancer Cells with Andrographolide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance and resources for utilizing andrographolide (B1667393) and its analogs to combat multidrug resistance (MDR) in cancer cell research. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental challenges, curated data on compound efficacy, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which andrographolide and its analogs overcome multidrug resistance?

The primary mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1).[1][2] P-gp is a key contributor to MDR, actively pumping various chemotherapy drugs out of cancer cells, thereby reducing their effectiveness.[1][2] Certain andrographolide analogs have been found to directly inhibit the ATPase activity of P-gp, which is crucial for its drug efflux function.[3] Furthermore, andrographolide can decrease the expression of P-gp, further mitigating its role in drug resistance.[1]

2. Which signaling pathways are modulated by andrographolide analogs to reverse MDR?

Andrographolide and its derivatives influence critical signaling pathways that are often dysregulated in MDR cancer cells:

  • PI3K/Akt Pathway: This pathway is vital for cell survival and is frequently overactive in cancer. Andrographolide can suppress the PI3K/Akt signaling cascade, which can lead to reduced P-gp expression and heightened sensitivity to chemotherapy.[1][4][5]

  • NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation, immunity, and cancer progression, including the expression of P-gp. Andrographolide has been demonstrated to inhibit NF-κB activation, resulting in the downregulation of P-gp and the reversal of MDR.[2][6]

3. Are there specific andrographolide analogs that are particularly effective at reversing MDR?

Yes, research has highlighted several andrographolide analogs with significant MDR-reversing capabilities. For instance, nitrogen-containing derivatives, especially those with thiosemicarbazide (B42300) groups, have demonstrated potent P-gp inhibitory activity.[3] Chemical modifications at various sites on the andrographolide molecule, such as the C-3, C-14, and C-19 positions, have produced derivatives with improved cytotoxicity against cancer cells when compared to the original compound.[6]

4. Can andrographolide analogs be used in combination with conventional chemotherapy drugs?

Absolutely. Andrographolide and its analogs have shown synergistic effects when combined with standard chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel.[1][3] By inhibiting P-gp and re-sensitizing cancer cells to treatment, these analogs can boost the effectiveness of chemotherapy. This could potentially allow for the use of lower, less toxic doses of conventional drugs.

5. What are common cancer cell line models for studying the MDR reversal effects of andrographolide analogs?

Researchers typically employ cancer cell lines that have been engineered to overexpress P-gp. A widely used model is the L5178Y mouse lymphoma cell line transfected with the human ABCB1 gene.[3] Other valuable models include cancer cell lines that have developed resistance to specific chemotherapy drugs through prolonged exposure.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for andrographolide analogs in MDR cancer cell lines.

  • Possible Cause 1: Cell line instability. The resistance phenotype of MDR cell lines can diminish over time with continuous passaging.

    • Troubleshooting Tip: Regularly confirm the P-gp expression and resistance level of your cell line using a known P-gp substrate and a standard cytotoxic drug. It is recommended to use cells within a defined passage number range for your experiments.

  • Possible Cause 2: Variability in experimental conditions. Factors such as the initial number of cells plated, incubation duration, and the concentration of reagents can all affect the calculated IC50 values.

    • Troubleshooting Tip: Maintain strict consistency in your experimental protocols. Use the same cell seeding density and incubation times for all related experiments. Always prepare fresh drug solutions immediately before use.

  • Possible Cause 3: Purity and stability of the andrographolide analog. The purity of your compound is critical to its activity. Some analogs may also degrade under specific storage or experimental conditions.

    • Troubleshooting Tip: Confirm the purity of your andrographolide analog with appropriate analytical methods (e.g., HPLC, NMR). Adhere to the supplier's guidelines for storage and handling.

Issue 2: Difficulty in observing a synergistic effect when combining an andrographolide analog with a chemotherapeutic drug.

  • Possible Cause 1: Inappropriate drug concentrations or ratios. The synergistic effect of a drug combination is highly dependent on the specific concentrations and ratio of the combined agents.

    • Troubleshooting Tip: Conduct a dose-matrix experiment where you test a range of concentrations for both the andrographolide analog and the chemotherapy drug. Utilize software such as CompuSyn to calculate the Combination Index (CI), which will help you determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]

  • Possible Cause 2: The chosen chemotherapeutic drug is not a substrate for P-gp. If the primary resistance mechanism in your cell line is not mediated by P-gp, or if the chemotherapy drug is not transported by P-gp, you are unlikely to see a synergistic effect with a P-gp inhibitor.

    • Troubleshooting Tip: Verify that the chemotherapy drug you are using is a known substrate for P-gp. If it is not, consider using a different cytotoxic agent or a cell line where P-gp is the predominant resistance mechanism.

Issue 3: Low or no inhibition of P-gp ATPase activity with an andrographolide analog.

  • Possible Cause 1: The analog is not a direct ATPase inhibitor. Some andrographolide analogs may reverse MDR through alternative mechanisms, such as reducing the overall expression of P-gp, rather than by directly inhibiting its ATPase function.

    • Troubleshooting Tip: Examine the effect of the analog on P-gp protein levels using Western blotting or on gene expression using qPCR.

  • Possible Cause 2: Suboptimal assay conditions. The P-gp ATPase activity assay is sensitive to variables like ATP concentration, incubation time, and the presence of activating substrates.

    • Troubleshooting Tip: Optimize the assay conditions as recommended by the manufacturer of your ATPase assay kit. Always include a known P-gp substrate, such as verapamil, as a positive control.

Data Presentation

Table 1: Cytotoxic Activity (IC50) of Andrographolide Analogs in Multidrug-Resistant (MDR) and Parental (PAR) Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM) - PARIC50 (µM) - MDRFold ResistanceReference
Andrographolide (1)L5178Y37.21 ± 4.9922.97 ± 0.480.62[8]
Compound 5L5178Y> 305.47 ± 0.22< 0.18[3]
Methyl sulfonyl derivative (4a)NCI-H187-6.26-[5][9]
Methyl sulfonyl derivative (4a)K562-5.97-[5][9]
Methyl sulfonyl derivative (4a)MCF-7-11.30-[5][9]
Methyl sulfonyl derivative (4a)A549-3.98-[5][9]
Ethyl sulfonyl derivative (4b)NCI-H187-10.83-[5][9]
Ethyl sulfonyl derivative (4b)K562-12.98-[5][9]
Analog 5aMCF-7-3.21 ± 0.2 (24h)-[6]
Analog 5bMCF-7-3.05 ± 0.6 (24h)-[6]
Analog 5iMCF-7-2.69 ± 0.7 (24h)-[6]
Analog 5fMCF-7-2.84 ± 0.3 (24h)-[6]

Table 2: Reversal of Multidrug Resistance by Andrographolide Analogs

CompoundConcentration (µM)Effect on Doxorubicin ResistanceCancer Cell LineReference
Compound 32Strong Synergistic InteractionL5178Y[3]
Compound 132Strong MDR Reversal EffectL5178Y[3]
Compound 202Strong MDR Reversal EffectL5178Y[3]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is for assessing the cytotoxic effects of andrographolide analogs on cancer cells.

  • Materials:

    • 96-well plates

    • MDR and parental cancer cells

    • Complete culture medium

    • Andrographolide analogs (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the andrographolide analog for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

    • Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan (B1609692) crystals.[10]

    • Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

2. P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the impact of andrographolide analogs on the ATPase activity of P-gp.

  • Materials:

    • P-gp-rich membrane vesicles (commercially available)

    • Assay buffer (e.g., Tris-HCl with MgCl2)

    • ATP

    • Andrographolide analogs

    • P-gp substrate (e.g., verapamil) as a positive control

    • Phosphate (B84403) detection reagent (e.g., Malachite Green-based)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Pre-incubate the P-gp membranes with the andrographolide analog or control compounds in the assay buffer for 5-10 minutes at 37°C.

    • Start the reaction by adding ATP.

    • Incubate the mixture at 37°C for 20-30 minutes.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.[11][12]

    • Read the absorbance at the appropriate wavelength (typically 620-650 nm for Malachite Green).[11][13]

    • Assess the effect of the andrographolide analog on P-gp ATPase activity by comparing the Pi released in its presence to the basal activity and the activity stimulated by a known P-gp substrate.

3. Rhodamine 123 Efflux Assay

This functional assay evaluates the ability of andrographolide analogs to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.

  • Materials:

    • MDR and parental cancer cells

    • Rhodamine 123

    • Andrographolide analogs

    • Known P-gp inhibitor (e.g., verapamil) as a positive control

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Incubate the cells with the andrographolide analog or a control compound for a specified time.

    • Add rhodamine 123 to the cells and incubate to allow for its uptake.

    • Wash the cells to remove any rhodamine 123 remaining outside the cells.

    • Resuspend the cells in fresh medium (with or without the test compound) and incubate to permit efflux of the dye.

    • Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence microscope.[14][15]

    • An increase in intracellular fluorescence in the presence of the andrographolide analog compared to the control indicates inhibition of P-gp-mediated efflux.

4. Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways

This protocol determines the effect of andrographolide analogs on the expression and phosphorylation of key proteins in the PI3K/Akt and NF-κB pathways.

  • Materials:

    • Treated and untreated cancer cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-P-gp, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.[16]

    • Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16]

    • After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.[17]

    • Analyze the intensity of the bands to determine the relative protein expression levels.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start Seed MDR and Parental Cancer Cells treat Treat with Andrographolide Analog & Chemotherapy Drug start->treat mtt MTT Assay (Cell Viability) treat->mtt rho Rhodamine 123 Efflux (P-gp Function) treat->rho atpase P-gp ATPase Assay (P-gp Activity) treat->atpase wb Western Blot (Signaling Pathways) treat->wb ic50 Calculate IC50 Values mtt->ic50 ci Determine Combination Index (Synergy) mtt->ci mdr Assess MDR Reversal rho->mdr atpase->mdr pathway Analyze Protein Expression wb->pathway ic50->mdr ci->mdr pathway->mdr

References

optimizing reaction conditions for the synthesis of andrographolide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of andrographolide (B1667393) derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting points for synthesizing andrographolide derivatives?

A1: The most common starting material is andrographolide itself, which is a bicyclic diterpenoid lactone extracted from the plant Andrographis paniculata.[1][2] Due to its complex structure, total synthesis is challenging, making semi-synthetic modifications of the natural product the preferred route.[2]

Q2: I am observing very low solubility of andrographolide in my reaction solvent. What can I do?

A2: Andrographolide has poor water solubility.[2] For reactions, it is typically dissolved in organic solvents. Methanol and ethanol (B145695) are commonly used for extraction and as reaction media.[2][3] For derivatization reactions, solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are often employed.[4][5] If solubility remains an issue, consider using a co-solvent system or exploring derivatives with improved solubility profiles, such as those modified at the C-14 and C-19 positions.[6]

Q3: My reaction is producing a mixture of products with modifications at multiple hydroxyl groups. How can I achieve better selectivity?

A3: Andrographolide has three hydroxyl groups at positions C-3, C-14, and C-19, which can lead to non-selective reactions.[7][8] To achieve selectivity, a protection-deprotection strategy is often necessary. For instance, the C-3 and C-19 hydroxyls can be selectively protected as an acetonide or with bulky groups like trityl ethers before modifying the C-14 hydroxyl.[4][5][7][9]

Q4: What are the key reaction types used to synthesize andrographolide derivatives?

A4: Common synthetic modifications include:

  • Esterification: The hydroxyl groups, particularly at C-14 and C-19, are frequently esterified to improve bioactivity and solubility.[6][7][10]

  • Etherification: Synthesis of ether derivatives is another common strategy.[9]

  • Michael Addition: The α,β-unsaturated lactone moiety is susceptible to Michael addition reactions.[2]

  • Click Chemistry: This approach has been used to create triazole-containing derivatives, often starting from a propargyl ester at the C-14 position.[11][12]

  • Isomerization: The 8,17-double bond can be isomerized to an 8,9-double bond under acidic conditions.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield - Poor solubility of starting material. - Steric hindrance at the reaction site. - Inappropriate reaction temperature or time. - Use of a non-optimal catalyst or reagent.- Use a co-solvent system or a more suitable solvent (e.g., DCM, THF).[4][5] - For sterically hindered positions, consider using a more reactive reagent or a catalyst. - Optimize reaction conditions (temperature, time, reagent stoichiometry) through small-scale trials. - Screen different catalysts and reagents. For example, in esterifications, DCC/DMAP is a common choice.[9][11]
Formation of Multiple Products / Lack of Selectivity - Reactivity of multiple hydroxyl groups (C-3, C-14, C-19).- Implement a protection-deprotection strategy. Protect the more reactive hydroxyls (e.g., C-3 and C-19) before modifying the target hydroxyl.[4][5][7][11] - Use sterically bulky reagents that may preferentially react with the less hindered hydroxyl group.
Decomposition of Starting Material or Product - Andrographolide is unstable in alkaline conditions and can undergo hydrolysis of the lactone ring.[2][13] - Harsh acidic conditions can lead to undesired rearrangements.- Maintain a neutral or slightly acidic pH (pH 3-5 is most stable).[2] - Use mild reaction conditions and avoid strong acids or bases. For deprotection, milder acidic conditions (e.g., acetic acid/water) can be used.[11]
Difficulty in Product Purification - Presence of unreacted starting materials and reagents. - Formation of closely related byproducts with similar polarity.- Utilize column chromatography with a carefully selected solvent system for separation. - Crystallization can be an effective purification method for obtaining high-purity andrographolide and its derivatives.[1] - Preparative HPLC can be used for challenging separations.[1]
Failure to Deprotect the Protecting Group - The protecting group is too stable under the applied conditions.- If a standard deprotection protocol fails (e.g., for a very stable silyl (B83357) ether), explore alternative, more potent deprotection reagents or conditions.[14] It may also be beneficial to choose a more labile protecting group in the initial synthetic design.[14]

Experimental Protocols

General Protocol for C-14 Esterification of Andrographolide using a Protection-Deprotection Strategy

This protocol is a generalized procedure based on common methodologies described in the literature.[11][12]

Step 1: Protection of C-3 and C-19 Hydroxyls

  • Dissolve andrographolide in dichloromethane (DCM).

  • Add benzaldehyde (B42025) dimethyl acetal (B89532) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and work up to isolate the protected intermediate (3,19-benzylidene andrographolide).

Step 2: Esterification at C-14

  • Dissolve the protected andrographolide in DCM.

  • Add N,N'-dicyclohexylcarbodiimide (DCC), a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), and the desired carboxylic acid (e.g., propiolic acid).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove dicyclohexylurea (DCU) and purify the product by column chromatography.

Step 3: Deprotection of C-3 and C-19 Hydroxyls

  • Dissolve the C-14 esterified intermediate in a mixture of acetic acid and water (e.g., 8:2 v/v).

  • Reflux the mixture for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the final product by column chromatography or crystallization.

Quantitative Data Summary

Table 1: Optimized Extraction Conditions for Andrographolide

Extraction MethodSolventTemperature (°C)TimeYieldReference
Soxhlet ExtractionMethanolReflux5 hoursNot specified[3]
Accelerated Solvent Extraction (ASE)Not specified605 min (3 cycles)335.2 ± 0.2 mg/g[15][16]
MacerationNot specifiedRoom Temperature360 min (4 cycles)3.47-3.74%[17]

Visualizations

Experimental Workflow for Synthesis and Optimization of Andrographolide Derivatives

G Experimental Workflow for Andrographolide Derivative Synthesis cluster_0 Starting Material cluster_1 Synthesis cluster_2 Purification & Analysis cluster_3 Optimization start Andrographolide protect Protection of C-3 & C-19 OH start->protect derivatize Derivatization (e.g., C-14 Esterification) protect->derivatize deprotect Deprotection derivatize->deprotect purify Purification (Chromatography/Crystallization) deprotect->purify analyze Characterization (NMR, MS, IR) purify->analyze optimize Reaction Condition Optimization (Solvent, Temp, Catalyst) analyze->optimize Low Yield? optimize->protect

Caption: A typical workflow for the semi-synthesis of andrographolide derivatives.

Troubleshooting Logic for Low Reaction Yield

G Troubleshooting Logic for Low Reaction Yield start Low Yield Observed solubility Check Solubility of Starting Material start->solubility conditions Review Reaction Conditions (Temp, Time) solubility->conditions Solubility OK solve_solubility Change Solvent or Use Co-solvent solubility->solve_solubility Poor Solubility reagents Evaluate Reagents & Catalyst conditions->reagents Conditions OK solve_conditions Optimize Temperature and Reaction Time conditions->solve_conditions Sub-optimal side_reactions Analyze for Side Products reagents->side_reactions Reagents OK solve_reagents Screen Different Reagents/Catalysts reagents->solve_reagents Sub-optimal solve_side_reactions Implement Protecting Groups or Milder Conditions side_reactions->solve_side_reactions Present G Simplified NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimulus (e.g., TNF-α) ikb_kinase IKK Complex stimulus->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates p1 ikb->p1 degrades nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to gene Pro-inflammatory Gene Expression nucleus->gene activates andro Andrographolide andro->nfkb covalently binds & inhibits p1->nfkb releases

References

scale-up challenges for the production of 14-Deoxy-17-hydroxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 14-Deoxy-17-hydroxyandrographolide.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of this compound, and what are the key quality control parameters?

The primary starting material is Andrographolide (B1667393), a diterpenoid lactone extracted from the plant Andrographis paniculata. Key quality control parameters for the starting material include:

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC), typically requiring >98% purity.

  • Impurities: Identification and quantification of related andrographolide derivatives and any residual solvents.

  • Moisture Content: Determined by Karl Fischer titration to prevent unwanted side reactions.

Q2: What are the main challenges related to the stability of this compound?

Like its parent compound, andrographolide, this compound is susceptible to degradation under certain conditions. Key stability challenges include:

  • Thermal Degradation: Elevated temperatures can lead to decomposition. It is advisable to conduct reactions at controlled temperatures and store the compound in a cool environment.

  • pH Sensitivity: The lactone ring in the andrographolide structure is susceptible to hydrolysis under acidic or basic conditions. Maintaining a neutral pH during processing and in the final formulation is critical.

  • Oxidation: Exposure to air and light can lead to oxidative degradation. Manufacturing and storage under an inert atmosphere (e.g., nitrogen or argon) and in light-protected containers are recommended.

Q3: What are the common solubility issues encountered with this compound and how can they be addressed?

Andrographolide and its derivatives generally exhibit poor aqueous solubility, which can pose challenges during formulation. Strategies to address this include:

  • Co-crystallization: Forming co-crystals with pharmaceutically acceptable co-formers can enhance solubility and dissolution rates.[1]

  • Formulation with Excipients: Utilizing solubility enhancers such as cyclodextrins, surfactants, and polymers.

  • Particle Size Reduction: Techniques like micronization or nano-milling can increase the surface area and improve dissolution.

Troubleshooting Guides

Synthesis and Reaction Control

Issue: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Optimize reaction time and temperature. - Ensure stoichiometric ratios of reactants and reagents are accurate.
Side Reactions - Protect reactive functional groups (e.g., hydroxyl groups at C-3 and C-19) prior to the desired modification at C-17.[2] - Control reaction temperature to minimize the formation of thermal degradation products.
Degradation of Product - Work up the reaction under neutral pH conditions. - Use an inert atmosphere to prevent oxidation.

Issue: Formation of Impurities

Potential Cause Troubleshooting Step
Presence of Related Andrographolide Derivatives in Starting Material - Use highly purified andrographolide (>98%). - Characterize all impurities in the starting material to anticipate potential side products.
Epimerization - Control reaction conditions (temperature, base/acid concentration) to minimize epimerization at stereocenters.
Formation of Dehydrated Byproducts - Avoid strongly acidic conditions and high temperatures which can lead to dehydration reactions.
Purification and Crystallization

Issue: Difficulty in Isolating Pure this compound

Potential Cause Troubleshooting Step
Co-elution of Impurities during Chromatography - Optimize the mobile phase composition and gradient for better separation. - Consider using a different stationary phase (e.g., different bonded silica).
Poor Crystallization - Screen a variety of solvents and solvent mixtures to find suitable crystallization conditions.[3] - Employ techniques like anti-solvent addition or slow evaporation. - Seeding with a small amount of pure crystal can induce crystallization.
Oily Product Formation - Ensure all residual solvents from the reaction are removed prior to crystallization attempts. - Try precipitating the product from a concentrated solution into a non-solvent.
Formulation and Stability

Issue: Degradation of this compound in the Final Formulation

Potential Cause Troubleshooting Step
Hydrolysis - Buffer the formulation to a neutral pH. - Protect from moisture by using appropriate packaging.
Oxidation - Include antioxidants in the formulation. - Package the final product in sealed containers under an inert atmosphere.
Photodegradation - Use amber or opaque packaging to protect from light.

Experimental Protocols

General Protocol for the Synthesis of a C-17 Modified Andrographolide Derivative

This protocol outlines a general procedure for the modification of andrographolide, which can be adapted for the synthesis of this compound.

  • Protection of Hydroxyl Groups: Dissolve andrographolide in a suitable solvent (e.g., DMF). Add a protecting group reagent (e.g., benzaldehyde (B42025) dimethyl acetal (B89532) for C-3 and C-19 hydroxyls) and a catalyst. Heat the reaction mixture and monitor by TLC until the reaction is complete.[2]

  • Modification at C-17: The protected andrographolide is then subjected to the desired chemical transformation at the C-17 position. The specific reagents and conditions will depend on the desired modification.

  • Deprotection: Once the C-17 modification is complete, the protecting groups are removed under appropriate conditions (e.g., mild acid hydrolysis).

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Crystallization: The purified product is crystallized from a suitable solvent or solvent mixture to obtain a high-purity solid.[3]

Quantitative Data

Table 1: Illustrative Reaction Parameters for Andrographolide Derivatization

ParameterConditionExpected Outcome
Reaction Temperature 25-60 °CLower temperatures may require longer reaction times but can reduce byproduct formation.
Solvent Dichloromethane, DMF, PyridineSolvent choice depends on the specific reaction and solubility of reactants.
Typical Yield (Lab Scale) 60-85%Yields are highly dependent on the specific synthetic route and optimization.
Purity (Post-Purification) >99% (by HPLC)Achievable with optimized chromatography and crystallization.

Note: These are generalized parameters and require optimization for scale-up production.

Table 2: Stability Profile of Andrographolide under Different Conditions

ConditionDegradationReference
High Temperature (70°C) Significant degradation observed.[4]
Aqueous Solution (Room Temp) 30-60% degradation after 24 hours.[4]
Storage at 4°C Minimal degradation.[5]

Note: The stability of this compound is expected to be similar to andrographolide, but specific stability studies are required.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Stage start Andrographolide Starting Material protect Protection of C-3 & C-19 Hydroxyls start->protect modify Modification at C-17 protect->modify deprotect Deprotection modify->deprotect crude Crude Product deprotect->crude chromatography Column Chromatography crude->chromatography fractions Collect Pure Fractions chromatography->fractions evaporation Solvent Evaporation fractions->evaporation purified Purified Product evaporation->purified crystallization Crystallization purified->crystallization drying Drying crystallization->drying final_product This compound drying->final_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Product Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Time/Temp/Stoichiometry incomplete->optimize_conditions check_impurities Analyze Impurity Profile (LC-MS) complete->check_impurities side_reactions Side Reactions Identified check_impurities->side_reactions degradation Degradation Products Identified check_impurities->degradation protect_groups Implement Protecting Group Strategy side_reactions->protect_groups modify_workup Modify Workup/Purification Conditions degradation->modify_workup

Caption: Troubleshooting decision tree for addressing low product yield during synthesis.

References

selecting appropriate solvents for andrographolide extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate solvents and troubleshooting common issues encountered during the extraction and purification of andrographolide (B1667393) from Andrographis paniculata.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting andrographolide?

A1: Methanol (B129727) is frequently cited as the most effective solvent for extracting andrographolide, yielding a higher percentage of the compound compared to other solvents.[1][2] However, the choice of solvent can also depend on the specific extraction technique employed. For instance, aqueous solutions of ethanol (B145695) (e.g., 50-70%) have also been shown to be effective, particularly in methods like ultrasound-assisted extraction.[3][4]

Q2: Andrographolide has poor water solubility. How can I work with it in aqueous solutions?

A2: Andrographolide is almost insoluble in water.[5][6] To dissolve it in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[7] Another approach to enhance aqueous solubility is through the formation of inclusion complexes, for example, with hydroxypropyl-β-cyclodextrin (HP-β-CD).[8][9][10]

Q3: My extract is a dark green, sticky residue. How can I remove the chlorophyll (B73375) and other pigments?

A3: The dark green color is primarily due to chlorophyll. Activated charcoal treatment of the extract is a common and effective method for removing these pigments before proceeding to crystallization. Additionally, washing the crude crystalline mass with a non-polar solvent like toluene (B28343) can help remove coloring matter.[3][11] Organic solvent nanofiltration (OSN) has also been explored for chlorophyll removal.[12]

Q4: I'm having trouble getting my andrographolide to crystallize. What can I do?

A4: Successful crystallization depends on achieving a supersaturated solution. Ensure your crude extract is sufficiently pure by removing impurities that can hinder crystallization. Cooling crystallization is a commonly used technique; dissolving the extract in a suitable hot solvent (like methanol) and then allowing it to cool slowly can yield high-purity crystals.[13] The process may need to be repeated for higher purity.

Q5: What are the key stability concerns for andrographolide?

A5: Andrographolide contains an ester structure, making it susceptible to hydrolysis, especially in aqueous solutions and under alkaline conditions.[5][6] Its stability is better at lower temperatures and in acidic conditions, with the most stable pH range being 3-5.[5] It is more stable in chloroform.[5]

Troubleshooting Guides

Extraction Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Andrographolide Yield - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Improper particle size of the plant material.- Use methanol or an optimized ethanol-water mixture for extraction.[3]- Increase extraction time or use methods like Soxhlet, ultrasound-assisted, or microwave-assisted extraction to improve efficiency.[5][14]- Grind the plant material to a fine powder (e.g., 80 mesh) to increase the surface area for solvent contact.
Co-extraction of a large amount of impurities - Solvent is not selective enough.- Consider using a multi-step extraction with solvents of varying polarity.- Employ techniques like solid-phase extraction (SPE) for cleaner extracts.[15]
Thermal degradation of andrographolide - High temperatures during extraction (e.g., prolonged Soxhlet extraction).- Use extraction methods that operate at lower temperatures, such as cold maceration or ultrasound-assisted extraction.[14][16]
Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Difficulty in removing chlorophyll - High concentration of pigments in the initial extract.- Treat the crude extract with activated charcoal before crystallization.- Wash the crude crystals with a non-polar solvent like toluene.[11]
Oily or non-crystalline product after solvent evaporation - Presence of impurities hindering crystallization.- Perform a preliminary purification step, such as column chromatography, to remove interfering compounds.[17]- Ensure all chlorophyll and other pigments are removed.
Low purity of recrystallized andrographolide - Incomplete removal of impurities.- Co-crystallization with other compounds.- Repeat the recrystallization process multiple times.- For very high purity, consider preparative HPLC after initial purification steps.[12]
Andrographolide degradation during purification - Exposure to alkaline conditions or high temperatures in aqueous solutions.- Maintain a slightly acidic pH (3-5) during any aqueous processing steps.[5]- Avoid prolonged heating, especially in the presence of water.

Data Presentation

Andrographolide Solubility
SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethylformamide (DMF)~14Room Temperature-
Dimethyl sulfoxide (B87167) (DMSO)~3Room Temperature-
MethanolHighest among common polar solventsIncreases with temperatureOften considered the best solvent for extraction.[18]
EthanolSolubleIncreases with temperatureDissolves in boiling ethanol.[5]
Acetone (Propanone)SolubleIncreases with temperature[18]
ChloroformVery slightly solubleRoom TemperatureAndrographolide is more stable in chloroform.[5]
WaterAlmost insoluble (~0.08 mg/mL)Room TemperatureSolubility is very low.[1][5]
DMF:PBS (pH 7.2) (1:1)~0.5Room TemperatureFor preparing aqueous solutions.[7]
Comparison of Extraction Solvents and Methods
Extraction MethodSolventYield/ConcentrationReference
Ultrasound-Assisted ExtractionAbsolute Methanol1.34 mg/mL[14]
Ultrasound-Assisted ExtractionAbsolute Ethanol1.21 mg/mL[14]
Ultrasound-Assisted Extraction60% Ethanol0.41 mg/mL[14]
Ultrasound-Assisted Extraction40% Methanol0.36 mg/mL[14]
Maceration1:1 Dichloromethane (B109758):Methanol~1.9-2.0 g crude andrographolide[11]
Soxhlet ExtractionMethanolHigher yield than ethanol, DCM
Optimized Ethanol Extraction95% Ethanol (1:15 ratio, 12h, 40°C)15.53 mg/g[12]

Experimental Protocols

Protocol 1: Extraction by Cold Maceration and Recrystallization

This method is simple and avoids heat, minimizing the degradation of andrographolide.

  • Maceration:

    • Grind dried leaves of Andrographis paniculata to a fine powder.

    • Soak the leaf powder in a 1:1 mixture of dichloromethane and methanol.[11][16]

    • Allow the mixture to stand for an extended period (e.g., overnight) with occasional stirring.

    • Filter the extract to remove the plant material.

    • Evaporate the solvent from the filtrate under vacuum to obtain a dark green crystalline mass.[11]

  • Purification and Recrystallization:

    • Wash the crude crystalline mass repeatedly with toluene to remove the green coloring matter.[11]

    • Completely remove the toluene.

    • Dissolve the remaining crystalline material in hot methanol.

    • Cool the solution in a refrigerator to induce crystallization.[11]

    • Collect the crystals by filtration and wash them with a small amount of cold methanol.

    • Repeat the recrystallization from methanol to achieve higher purity.

Protocol 2: Column Chromatography for Purification

This protocol is suitable for purifying crude extracts to isolate andrographolide.

  • Preparation of Crude Extract:

    • Extract andrographolide from the plant material using a suitable solvent like methanol.

    • Concentrate the extract to obtain a crude residue.

  • Column Chromatography:

    • Prepare a silica (B1680970) gel column.

    • Dissolve the crude extract in a minimum amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a suitable solvent system. A common mobile phase is a mixture of chloroform, methanol, and ethyl acetate (B1210297) (e.g., 8:1.5:1).[11] Another option is a gradient of toluene and ethyl acetate.[17]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing andrographolide.

    • Combine the pure fractions and evaporate the solvent to obtain purified andrographolide.

Visualizations

Extraction_Purification_Workflow Plant Dried Andrographis paniculata Powder Extraction Extraction Plant->Extraction Select Solvent (e.g., Methanol) Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract (Dark & Sticky) Evaporation->Crude_Extract Decolorization Decolorization (e.g., Charcoal Treatment) Crude_Extract->Decolorization Crystallization Crystallization Crude_Extract->Crystallization Direct (less pure) Purification Purification Decolorization->Purification Column Chromatography or other methods Purification->Crystallization Pure_Andrographolide High-Purity Andrographolide Crystals Crystallization->Pure_Andrographolide Solvent_Selection_Logic Goal Goal: High Yield & Purity Solubility High Andrographolide Solubility Goal->Solubility Selectivity Low Impurity Solubility Goal->Selectivity Methanol Methanol Solubility->Methanol Excellent Ethanol_Water Ethanol-Water Mixtures Solubility->Ethanol_Water Good DCM_Methanol DCM-Methanol (for Maceration) Solubility->DCM_Methanol Good Non_Polar Non-Polar Solvents (e.g., Toluene) Selectivity->Non_Polar Methanol->Goal Ethanol_Water->Goal Washing Washing/Removing Pigments Non_Polar->Washing

References

Validation & Comparative

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Andrographolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Andrographolide (B1667393), a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention from the scientific community for its diverse pharmacological activities.[1][2][3][4] Extensive research has focused on modifying its chemical structure to enhance its therapeutic efficacy and overcome limitations such as poor solubility and bioavailability.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of andrographolide derivatives, with a focus on their anticancer, anti-inflammatory, and antiviral properties. The information is intended for researchers, scientists, and drug development professionals.

This guide summarizes key quantitative data in structured tables, details common experimental protocols for evaluating these derivatives, and presents signaling pathways and experimental workflows through diagrams for enhanced clarity.

Structure-Activity Relationship (SAR) Insights

The core structure of andrographolide presents several reactive sites for chemical modification, primarily the hydroxyl groups at C-3, C-14, and C-19, and the α,β-unsaturated γ-lactone ring.[5][6] SAR studies have consistently shown that modifications at these positions can significantly influence the biological activity of the resulting derivatives.[5][6]

Anticancer Activity

The anticancer effects of andrographolide and its derivatives are attributed to their ability to modulate various signaling pathways involved in cancer progression, such as NF-κB, STAT3, and PI3K/Akt/mTOR, leading to the induction of cell cycle arrest and apoptosis.[5][7]

Key SAR findings for anticancer activity include:

  • Esterification of the hydroxyl groups at C-3, C-14, and C-19 has been shown to enhance anticancer activity compared to the parent compound.[5][6]

  • Derivatives with halogenated esters at the C-14 position have demonstrated significant cytotoxicity in renal (HEK-293) and breast (MCF-7) cancer cells, with low toxicity in normal cells.[8]

  • The introduction of an epoxide at the 8,17-double bond, in combination with esterification at C-14, has yielded potent anticancer agents.[8][9]

  • 1,2,3-triazole-substituted andrographolide derivatives have also shown promising anticancer properties.[5]

Anti-inflammatory Activity

Andrographolide exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[3][10] This is often achieved through the inhibition of the NF-κB and JAK/STAT signaling pathways.[3][10][11]

Key SAR findings for anti-inflammatory activity include:

  • The introduction of a tetrahydrofuran ring and a cyclic olefinic bond in andrographolide derivatives can enhance anti-inflammatory activity.[12]

  • Compounds like isoandrographolide and 14-deoxyandrographolide have shown more potent anti-inflammatory activity than andrographolide itself.[12]

  • Derivatives synthesized by conjugating andrographolide with other anti-inflammatory or anti-bacterial agents have shown increased cell viability and reduced NO release in LPS-induced RAW 264.7 cells.[13][14]

Antiviral Activity

Andrographolide and its derivatives have demonstrated a broad spectrum of antiviral activities against both RNA and DNA viruses.[1][2] The mechanisms of action include inhibiting viral entry, replication, and the function of essential viral proteins.[15][16]

Key SAR findings for antiviral activity include:

  • The C-15 imine group and C-19 sulfonate group are crucial for the antiviral effects of some derivatives, as they can form covalent bonds with viral targets.[1]

  • 14-deoxy-11,12-didehydroandrographolide has been shown to be effective against the influenza A virus, HSV-1, and HIV.[15]

  • 14-deoxyandrographolide exhibits antiviral activity against human papillomavirus (HPV), HIV, and HSV-1.[15]

  • Derivatives of dehydroandrographolide (B1139154) and andrographolide have been synthesized and evaluated for their anti-hepatitis B virus (HBV) properties, with some compounds showing potent inhibition of HBV DNA replication and antigen secretion.[17]

Comparative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of selected andrographolide derivatives from various studies.

Table 1: Anticancer Activity of Andrographolide Derivatives
CompoundCell LineAssayIC50 (µM)Reference
AndrographolideMCF-7 (Breast)MTT15.8[8]
Derivative 10bDU145 (Prostate)AO/EB staining8.2[18]
Derivative 10cDU145 (Prostate)AO/EB staining9.5[18]
Derivative 11dDU145 (Prostate)AO/EB staining7.6[18]
Isoxazoline deriv. 31aVariousCytotoxicity<40 µg/mL[18]
Isoxazoline deriv. 31bVariousCytotoxicity<40 µg/mL[18]
AndrographolideCalu-3 (Lung)SARS-CoV-2 inhibition0.034[11]
Table 2: Anti-inflammatory Activity of Andrographolide Derivatives
CompoundCell Line/ModelAssayIC50 (µM) or EffectReference
AndrographolideRAW 264.7NO Inhibition-[13][14]
AL-2RAW 264.7NO InhibitionIncreased cell viability, inhibited NO release[13][14]
AL-3RAW 264.7NO InhibitionIncreased cell viability, inhibited NO release[13][14]
AL-4RAW 264.7NO InhibitionIncreased cell viability, inhibited NO release[13][14]
IsoandrographolideRat paw edemaAnti-inflammatoryStronger than andrographolide[12]
14-deoxyandrographolideRat paw edemaAnti-inflammatoryStronger than andrographolide[12]
AndrographolideTHP-1PGE2 Inhibition8.8[19]
Table 3: Antiviral Activity of Andrographolide Derivatives
CompoundVirusAssayEC50 (µM) or TIReference
AndrographolideHBVDNA replicationIC50: 54.07[17]
DehydroandrographolideHBVDNA replicationIC50: 22.58[17]
Derivative 2cHBVDNA replicationSI > 165.1[17]
Derivative 4eHBVHBsAg, HBeAg, DNA replicationSI: 20.3, 125.0, 104.9[17]
Compound 6fHIVAnti-HIV activityTI ~ 34.07[20]
Compound 6 (14β-andrographolide)SARS-CoV-2Plaque-reductionNT50 = 2.1[1]
Compound 7SARS-CoV-2Plaque-reductionNT50 = 3.7[1]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the biological activities of andrographolide derivatives.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, HEK-293) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of andrographolide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)
  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Compound Treatment: The cells are co-treated with various concentrations of the andrographolide derivatives.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antiviral Assays (e.g., Plaque Reduction Assay)
  • Cell Infection: A confluent monolayer of host cells (e.g., Vero E6 for SARS-CoV-2) is infected with a known amount of the virus.

  • Compound Treatment: After a brief incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the andrographolide derivative and a gelling agent (e.g., agarose).

  • Incubation: The plates are incubated for several days to allow for the formation of viral plaques (areas of cell death).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Calculation of Inhibition: The concentration of the compound that reduces the number of plaques by 50% (EC50 or NT50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by andrographolide derivatives and a general workflow for their biological evaluation.

G Andrographolide's Impact on Pro-inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates Andrographolide Andrographolide Derivatives Andrographolide->IKK inhibits Andrographolide->NFkB_p65_p50 inhibits translocation DNA DNA NFkB_p65_p50_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: Inhibition of the NF-κB Signaling Pathway by Andrographolide Derivatives.

G General Workflow for SAR Studies of Andrographolide Derivatives start Start: Andrographolide synthesis Chemical Modification (Esterification, Epoxidation, etc.) start->synthesis derivatives Library of Andrographolide Derivatives synthesis->derivatives screening In Vitro Biological Screening (Anticancer, Anti-inflammatory, Antiviral) derivatives->screening data Quantitative Data Analysis (IC50, EC50) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead optimization Further Optimization lead->optimization invivo In Vivo Studies lead->invivo optimization->synthesis end Potential Drug Candidate invivo->end

Caption: Experimental Workflow for Andrographolide Derivative Development.

References

Synergistic Potential of Andrographolide and its Derivatives with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on the synergistic effects of 14-Deoxy-17-hydroxyandrographolide with chemotherapy drugs remains limited in publicly available research, extensive studies have been conducted on its parent compound, andrographolide (B1667393). This guide provides a comprehensive comparison of the synergistic potential of andrographolide with various chemotherapy agents, supported by experimental data. The findings on andrographolide may offer valuable insights for researchers investigating the therapeutic applications of its derivatives, including this compound.

Andrographolide, a diterpenoid lactone isolated from Andrographis paniculata, has demonstrated the ability to enhance the efficacy of several conventional chemotherapy drugs, offering a potential strategy to overcome drug resistance, reduce toxicity, and improve therapeutic outcomes in cancer treatment.

Quantitative Analysis of Synergistic Effects

The combination of andrographolide with various chemotherapy drugs has shown significant synergistic anticancer effects across different cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: Synergistic Effect of Andrographolide and Paclitaxel (B517696) (PTX) against A549 Non-Small Cell Lung Cancer (NSCLC) Cells

TreatmentIC50 ValueApoptosis Induction (Compared to PTX alone)Intracellular ROS Accumulation (Compared to PTX alone)In Vivo Tumor Growth Inhibition (Xenograft Murine Model)
Paclitaxel (PTX) alone15.9 nM---
PTX + Andrographolide (10 µM)0.5-7.4 nM[1][2]1.22-1.27-fold increase[1][2]1.7-fold increase[1][2]98%[1][2]

Table 2: Synergistic Effects of Andrographolide with Various Chemotherapeutic Agents

Chemotherapy DrugCancer TypeKey Synergistic OutcomesReference
Cisplatin (B142131) Colorectal CarcinomaPotentiated cytotoxic effect through enhanced apoptosis (both intrinsic and extrinsic pathways).[3][3]
Colon CancerEnhanced growth inhibition and cell cycle arrest; synergistic antitumor effect via ROS-mediated ER stress and STAT3 inhibition.[4][5][4][5]
Lung CancerEnhanced anticancer effects through blockade of autophagy.[6][6]
Cisplatin-Resistant Cervical CarcinomaMitigated cisplatin resistance by inhibiting SPP1 regulated NF-kB/iNOS/COX-2 and PI3K/AKT pathway.[7][7]
Doxorubicin (B1662922) Breast CancerLiposomal codelivery inhibited tumor growth and metastasis, associated with an anti-angiogenesis effect.
Breast Cancer Stem CellsRestored sensitivity to doxorubicin, correlated with suppressed MnSOD activity.[8][8]
5-Fluorouracil (5-FU) Colorectal CancerOvercame 5-FU associated chemoresistance through inhibition of DKK1.[9][9]
Topotecan (B1662842) Acute Myeloid LeukemiaPotentiated antitumor effect through an intrinsic apoptotic pathway.[10][10]

Key Experimental Methodologies

The following are detailed protocols for key experiments cited in the studies on the synergistic effects of andrographolide and chemotherapy.

Cell Viability Assay (Sulforhodamine B (SRB) Assay)
  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with various concentrations of andrographolide, the chemotherapy drug (e.g., paclitaxel), or a combination of both for 24-48 hours.

  • Cell Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader. The IC50 values are then calculated.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the respective drugs for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).[1]

Intracellular Reactive Oxygen Species (ROS) Assay
  • Cell Treatment: Cells are treated with the drug combinations.

  • Probe Loading: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for a specified time.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a fluorescence microscope.[1][2]

In Vivo Xenograft Murine Model
  • Tumor Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomly assigned to different treatment groups: control, andrographolide alone, chemotherapy drug alone, and the combination. Drugs are administered via appropriate routes (e.g., intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly with calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.[1]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of andrographolide with chemotherapy are attributed to its modulation of various cellular signaling pathways.

Synergistic_Mechanism_Andrographolide_Chemotherapy Andro Andrographolide Combination Combination Treatment Andro->Combination Chemo Chemotherapy Drug (e.g., Paclitaxel, Cisplatin) Chemo->Combination ROS ↑ Intracellular ROS Combination->ROS ER_Stress ↑ ER Stress Combination->ER_Stress Autophagy_Block Blockade of Autophagy Combination->Autophagy_Block STAT3_Inhibit ↓ STAT3 Inhibition Combination->STAT3_Inhibit PI3K_AKT_Inhibit ↓ PI3K/AKT Pathway Combination->PI3K_AKT_Inhibit Apoptosis ↑ Apoptosis ROS->Apoptosis ER_Stress->Apoptosis Autophagy_Block->Apoptosis STAT3_Inhibit->Apoptosis PI3K_AKT_Inhibit->Apoptosis Tumor_Inhibition Synergistic Tumor Growth Inhibition Apoptosis->Tumor_Inhibition

Caption: Overview of synergistic mechanisms of andrographolide with chemotherapy.

A key mechanism of synergy is the increased accumulation of intracellular Reactive Oxygen Species (ROS). Andrographolide, in combination with drugs like paclitaxel, significantly elevates ROS levels, leading to enhanced cancer cell apoptosis.[1][2] This effect can be blocked by ROS scavengers, confirming the central role of oxidative stress in the synergistic cytotoxicity.[1]

ROS_Mediated_Apoptosis cluster_0 Drug Combination Andro Andrographolide ROS Increased ROS Accumulation Andro->ROS Chemo Chemotherapy Chemo->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Caspase_Activation Caspase Activation Mito_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ROS-mediated apoptotic pathway in combination therapy.

Furthermore, andrographolide has been shown to potentiate cisplatin-induced apoptosis by modulating both intrinsic (Bax/Bcl-2 mediated) and extrinsic (Fas/FasL mediated) apoptotic pathways.[3] It also enhances cisplatin's effects by inducing endoplasmic reticulum (ER) stress and inhibiting STAT3.[5] In the context of doxorubicin resistance in breast cancer stem cells, andrographolide restores sensitivity by suppressing the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD).[8]

Conclusion

The available evidence strongly suggests that andrographolide acts as a potent chemosensitizer, enhancing the anticancer efficacy of a range of chemotherapy drugs through multiple mechanisms. While further research is required to specifically elucidate the synergistic potential of this compound, the extensive data on andrographolide provides a solid foundation and a compelling rationale for investigating its derivatives in combination cancer therapy. Researchers are encouraged to explore these pathways and mechanisms when designing future studies on novel andrographolide analogs.

References

Unveiling the Cancer-Fighting Potential: A Comparative Guide to the Selectivity of Andrographolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for anti-cancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a paramount objective. Andrographolide (B1667393), a natural product isolated from Andrographis paniculata, and its derivatives have emerged as promising candidates in this pursuit. This guide provides an objective comparison of the selectivity of various andrographolide derivatives for cancer cells over normal cells, supported by experimental data and detailed methodologies.

Enhanced Cytotoxicity and Selectivity of Andrographolide Derivatives

Andrographolide has demonstrated a time- and concentration-dependent inhibitory effect on the proliferation of various cancer cell lines.[1] Notably, its cytotoxic effects are significantly more pronounced in cancer cells compared to their normal counterparts. For instance, in a study involving the triple-negative breast cancer cell line MDA-MB-231, andrographolide exhibited a potent inhibitory effect, while its impact on the normal breast epithelial cell line, MCF-10A, was considerably less, as evidenced by a 3.5-fold higher IC50 value at 48 hours.[1]

Chemical modifications of the andrographolide scaffold have led to the development of derivatives with even greater potency and selectivity. These derivatives often target key cellular pathways involved in cancer progression, such as the p53 signaling network, to induce programmed cell death (apoptosis) and halt the cell cycle in cancerous cells.

Comparative Analysis of In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of andrographolide and its derivatives against a panel of cancer and normal cell lines, providing a quantitative measure of their selective anti-cancer activity. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value signifies greater selectivity for cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
AndrographolideMDA-MB-231 (Breast)30.28 (48h)MCF-10A (Breast)106.1 (48h)3.50[1]
AndrographolideMCF-7 (Breast)36.9 (48h)MCF-10A (Breast)106.1 (48h)2.88[1]
AndrographolideDBTRG-05MG (Glioblastoma)13.95 (72h)SVGp12 (Glia)>200 (24h)>14.34[2]

Key Signaling Pathways Targeted by Andrographolide Derivatives

The selective anti-cancer activity of andrographolide and its derivatives is often attributed to their ability to modulate critical signaling pathways that are dysregulated in cancer. A key player in this process is the tumor suppressor protein p53.

p53-Mediated Apoptosis

In many cancer cells, andrographolide and its derivatives have been shown to induce apoptosis through a p53-dependent mechanism. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of the caspase cascade and subsequent cell death. For instance, in triple-negative breast cancer cells, andrographolide has been found to suppress proliferation by modulating the p53/CDK1 signaling axis. Furthermore, in bladder cancer cells, andrographolide enhances TRAIL-induced apoptosis by upregulating death receptors (DR4 and DR5) in a p53-dependent manner.

p53_mediated_apoptosis cluster_stimulus Stimulus cluster_cellular_response Cellular Response Andrographolide Andrographolide Derivatives p53 p53 Activation Andrographolide->p53 activates DR4_DR5 Death Receptor (DR4/DR5) Upregulation p53->DR4_DR5 upregulates CDK1 CDK1 Downregulation p53->CDK1 downregulates Apoptosis Apoptosis DR4_DR5->Apoptosis induces CellCycleArrest Cell Cycle Arrest CDK1->CellCycleArrest induces

Caption: p53-mediated apoptosis and cell cycle arrest induced by andrographolide derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Andrographolide derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the andrographolide derivatives for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with Andrographolide Derivatives incubate_24h->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and control cells

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI.

Conclusion

The presented data and methodologies underscore the significant potential of andrographolide derivatives as selective anti-cancer agents. The enhanced cytotoxicity towards cancer cells, coupled with a favorable safety profile against normal cells, positions these compounds as promising leads for further preclinical and clinical development. The elucidation of their mechanisms of action, particularly their ability to modulate the p53 pathway, provides a rational basis for their therapeutic application. The provided experimental protocols offer a standardized framework for researchers to further evaluate and compare the efficacy and selectivity of novel andrographolide analogues.

References

Unveiling Cellular Targets: A Comparative Guide to Proteomic Validation of 14-Deoxy-17-hydroxyandrographolide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to identify the precise cellular targets of bioactive small molecules is a cornerstone of modern drug discovery. This guide provides a comparative overview of proteomic approaches for validating the cellular targets of the natural product 14-Deoxy-17-hydroxyandrographolide. Due to a notable lack of direct proteomic studies on this specific compound, this guide centers on the extensively studied parent compound, andrographolide (B1667393), and draws comparisons with its analogs, including inferences for this compound based on structure-activity relationships.

Executive Summary

Andrographolide, a labdane (B1241275) diterpenoid from Andrographis paniculata, has demonstrated a wide range of biological activities, including anti-inflammatory and anti-cancer effects. The identification of its direct cellular targets is crucial for understanding its mechanism of action and for the development of more potent and selective derivatives. Chemical proteomics has emerged as a powerful tool for this purpose. This guide will delve into the methodologies, present the known targets of andrographolide, and discuss how structural modifications, such as those in this compound, may influence target engagement.

Proteomic Approaches for Target Identification

Several cutting-edge proteomic techniques have been employed to deconvolute the cellular targets of andrographolide. These methods offer an unbiased view of the protein interaction landscape within a complex biological system.

1. Quantitative Chemical Proteomics with Clickable Probes: This is a prominent strategy for identifying the cellular targets of natural products. It involves the synthesis of a modified version of the compound of interest, an "activity-based probe," which contains a "clickable" chemical handle (e.g., an alkyne or azide (B81097) group). This probe is introduced to living cells, where it binds to its protein targets. After cell lysis, a reporter tag (e.g., biotin) is attached to the probe via a highly specific click chemistry reaction. The biotinylated protein-probe complexes can then be enriched using affinity purification (e.g., with streptavidin beads) and subsequently identified and quantified by mass spectrometry.[1][2]

2. Thermal Proteome Profiling (TPP): TPP is a powerful method for monitoring protein-ligand interactions in a cellular context without the need for chemical modification of the compound. The principle behind TPP is that the binding of a ligand to a protein generally increases the protein's thermal stability. In a typical TPP experiment, cells or cell lysates are treated with the compound of interest and then heated to various temperatures. The aggregated proteins are removed, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. A shift in the melting curve of a protein in the presence of the compound indicates a direct or indirect interaction.[3][4][5][6]

3. Affinity Purification using Immobilized Compounds: In this classical approach, the small molecule is immobilized on a solid support, such as magnetic beads. This "bait" is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "pulled down," washed to remove non-specific binders, and then identified by mass spectrometry. To distinguish true targets from non-specific interactions, control experiments with inactive isomers or unrelated molecules are often performed.[7]

Cellular Targets of Andrographolide

Proteomic studies have identified a number of cellular proteins that are directly targeted by andrographolide. These findings provide a molecular basis for its observed pharmacological effects.

Target ProteinFunctionProteomic Method UsedReference
NF-kappaB p50 (NFKB1) Transcription factor involved in inflammation and immunity.Quantitative Chemical Proteomics[1]
Actin, cytoplasmic 1 A major component of the cytoskeleton, involved in cell motility, structure, and integrity.Quantitative Chemical Proteomics[1]
I-kappa-B kinase beta (IKBKB) A key kinase in the NF-kappaB signaling pathway.Affinity Purification-MS[7]
Protein Kinase C, Nu (PKN1) A serine/threonine kinase involved in various cellular processes.Affinity Purification-MS[7]
Protein Kinase, CAMP-Dependent, Catalytic, Alpha (PRKACA) A key enzyme in the cAMP-dependent signaling pathway.Affinity Purification-MS[7]
14-3-3 protein beta/alpha (YWHAB) Adaptor protein involved in signal transduction, cell cycle, and apoptosis.Affinity Purification-MS[7]
14-3-3 protein eta (YWHAH) Adaptor protein with roles in signal transduction and apoptosis.Affinity Purification-MS[7]
CD4 molecule A co-receptor for the T-cell receptor.Affinity Purification-MS[7]

Comparison with this compound and Other Analogs

Direct proteomic data for this compound is currently unavailable in the published literature. However, we can infer potential differences in target engagement based on its structure compared to andrographolide.

Andrographolide possesses an α,β-unsaturated γ-butyrolactone moiety, which is a key structural feature for its covalent interaction with cysteine residues on target proteins. The reactivity of this Michael acceptor is crucial for its biological activity.

  • This compound: This analog lacks the C14 hydroxyl group present in andrographolide. Structure-activity relationship (SAR) studies on andrographolide analogs have suggested that modifications at the C14 position can significantly impact cytotoxicity and other biological activities. The absence of the C14 hydroxyl group may alter the electronic properties and steric hindrance around the lactone ring, potentially modulating its reactivity and, consequently, its target profile. Further studies are required to determine if these changes lead to a different set of cellular targets or altered binding affinities for the known targets of andrographolide.

  • Other Andrographolide Analogs: SAR studies have shown that modifications to the A-ring and the C-19 hydroxyl group of andrographolide can also influence its biological activity.[8] For instance, esterification at the C-19 position has been shown to enhance anti-proliferative effects in some cancer cell lines, possibly through altered interactions with cellular targets.[8]

Experimental Protocols

Quantitative Chemical Proteomics using a Clickable Andrographolide Probe

This protocol is adapted from studies on andrographolide.[1][2]

  • Probe Synthesis: Synthesize an andrographolide analog containing a terminal alkyne group. This is typically achieved by modifying a hydroxyl group on the parent molecule.

  • Cell Culture and Treatment: Culture the desired cell line (e.g., HCT116) to 70-80% confluency. Treat the cells with the alkyne-modified andrographolide probe for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Click Chemistry: To the cell lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the click reaction to proceed, which ligates biotin (B1667282) to the probe-bound proteins.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification. Quantitative analysis can be performed using label-free methods or isotopic labeling techniques like iTRAQ.[2]

Thermal Proteome Profiling (TPP)

This protocol is a general workflow for TPP experiments.[4][5][6]

  • Cell Culture and Treatment: Culture cells and treat with the compound of interest (e.g., this compound) or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C) for a set time (e.g., 3 minutes).

  • Lysis and Ultracentrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.

  • Protein Digestion and Labeling: Collect the supernatant, reduce, alkylate, and digest the proteins with trypsin. For multiplexed analysis, label the resulting peptides with tandem mass tags (TMT).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins. For each protein, generate a melting curve by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting temperature between the treated and control samples indicates a potential interaction.

Visualizations

experimental_workflow cluster_chem_proteomics Quantitative Chemical Proteomics cluster_tpp Thermal Proteome Profiling cp1 Synthesize Clickable Probe cp2 Treat Live Cells cp1->cp2 cp3 Cell Lysis cp2->cp3 cp4 Click Chemistry with Biotin-Azide cp3->cp4 cp5 Affinity Purification (Streptavidin) cp4->cp5 cp6 On-Bead Digestion cp5->cp6 cp7 LC-MS/MS Analysis cp6->cp7 tpp1 Treat Cells with Compound tpp2 Heat to Different Temperatures tpp1->tpp2 tpp3 Cell Lysis & Ultracentrifugation tpp2->tpp3 tpp4 Collect Soluble Fraction tpp3->tpp4 tpp5 Protein Digestion & TMT Labeling tpp4->tpp5 tpp6 LC-MS/MS Analysis tpp5->tpp6 tpp7 Generate Melting Curves tpp6->tpp7

Caption: Workflow for proteomic target identification.

signaling_pathway cluster_nfkb NF-kappaB Signaling Pathway IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->NFkB inhibits Stimuli Inflammatory Stimuli Stimuli->IKK Gene Gene Transcription (Inflammation) Nucleus->Gene activates

Caption: Andrographolide's inhibition of NF-kB signaling.

Conclusion and Future Directions

The cellular targets of andrographolide are being progressively unveiled through the application of advanced proteomic techniques. Quantitative chemical proteomics and thermal proteome profiling have proven to be particularly valuable in identifying direct protein interactions in a physiologically relevant context. While these studies have provided significant insights into the mechanism of action of andrographolide, a critical knowledge gap exists for many of its analogs, including this compound.

Future research should prioritize the application of these proteomic workflows to systematically profile the cellular targets of promising andrographolide derivatives. Such studies would not only illuminate the specific mechanisms of action of these compounds but also guide the rational design of next-generation therapeutics with improved potency and selectivity. A direct comparative proteomic analysis of andrographolide and this compound would be invaluable in understanding how subtle structural changes can dramatically alter the cellular interactome.

References

A Comparative Analysis of the Anti-inflammatory Potency of 14-Deoxy-17-hydroxyandrographolide and Its Congeners Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the anti-inflammatory properties of 14-Deoxy-17-hydroxyandrographolide and its parent compound, andrographolide (B1667393), relative to established anti-inflammatory drugs. Due to a lack of specific comparative data for this compound, this document leverages the extensive research on andrographolide as a proxy to delineate its potential therapeutic standing. The primary mechanism of action for this class of compounds involves the modulation of key inflammatory signaling pathways, notably the NF-κB and MAPK pathways.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of andrographolide have been quantified against common nonsteroidal anti-inflammatory drugs (NSAIDs). The following tables summarize the half-maximal inhibitory concentrations (IC50) for the suppression of various inflammatory mediators.

Table 1: Inhibition of Inflammatory Mediators by Andrographolide vs. NSAIDs

CompoundIC50 for NO Inhibition (µM)IC50 for PGE2 Inhibition (µM)IC50 for TNF-α Inhibition (µM)
Andrographolide7.48.823.3
Ibuprofen>1500->1500
Diclofenac222--
Aspirin-14.10-
Paracetamol-7.73-

Data sourced from a study on LPS and IFN-γ induced inflammation in RAW264.7 and THP-1 macrophage cell lines.[1][2][3][4][5][6]

Table 2: Inhibition of Pro-inflammatory Cytokines by Andrographolide

CytokineIC50 (µM)
IL-612.2
IL-235.7
IL-432.8

Data from studies on LPS-induced cytokine release.[1][2]

Andrographolide demonstrates potent inhibition of nitric oxide (NO) and various cytokines, including TNF-α and IL-6, often exhibiting greater efficacy than the tested NSAIDs in these aspects.[1][2][3][4][5][6] Its potency in inhibiting PGE2 is comparable to that of paracetamol and aspirin.[1][2][3][4][5][6]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of andrographolide and its derivatives are primarily attributed to the downregulation of the NF-κB and MAPK signaling pathways.[7]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB releases NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus translocates Andrographolide This compound (Andrographolide) Andrographolide->NF_kB_nucleus inhibits DNA binding DNA DNA NF_kB_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by andrographolide derivatives.

Experimental_Workflow_Cytokine_Inhibition Start Start Cell_Culture Seed RAW 264.7 macrophages Start->Cell_Culture Pre_incubation Pre-incubate with this compound or known drug Cell_Culture->Pre_incubation Stimulation Stimulate with Lipopolysaccharide (LPS) Pre_incubation->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection ELISA Measure cytokine levels (TNF-α, IL-6) using ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC50 values ELISA->Data_Analysis End End Data_Analysis->End

References

Confirming Apoptosis Induction by 14-Deoxy-17-hydroxyandrographolide: A Comparative Guide to Annexin V Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of utilizing Annexin V staining to confirm apoptosis induced by 14-Deoxy-17-hydroxyandrographolide. This document offers a comparative analysis with related andrographolide (B1667393) compounds, detailed experimental protocols, and visual workflows to support further research and development.

While direct experimental data on Annexin V staining for this compound is not extensively available in current literature, this guide synthesizes information on closely related andrographolide analogs to provide a predictive and comparative framework. The data presented herein for compounds such as Andrographolide and 14-Deoxy-11,12-didehydroandrographolide strongly suggests that this compound is also likely to induce apoptosis, a hypothesis that can be rigorously tested using the protocols outlined below.

Comparative Analysis of Apoptosis Induction by Andrographolide Analogs

The following table summarizes the apoptotic effects of various andrographolide derivatives as demonstrated in different cancer cell lines. This comparative data is essential for understanding the potential efficacy of this compound.

CompoundCell LineMethod of Apoptosis DetectionKey Findings
Andrographolide Jurkat (T-cell acute lymphoblastic leukemia)Annexin V/7-AAD Flow CytometryInduced a significant increase in Annexin V positive cells, reaching 56.5%.[1]
MOLT-4 (T-cell acute lymphoblastic leukemia)Annexin V/7-AAD Flow CytometryDemonstrated a dose-dependent increase in apoptotic cells.
Nalm-6 (B-cell acute lymphoblastic leukemia)Annexin V/7-AAD Flow CytometryShowed a significant increase in ROS production and subsequent apoptosis, which was suppressed by an ROS inhibitor.[1]
HCT-116 (Colon Cancer)FITC-Annexin V AssayInduced apoptosis in a dose-dependent manner.[2]
14-Deoxy-11,12-didehydroandrographolide U937 (Leukemic cells)Annexin V/PI StainingInduced apoptosis in a concentration-dependent manner with an IC50 value of 17.66 μM.[3]
Murine renal mesangial cell linesCaspase-3 activityShowed potent activity in reducing the apoptosis marker caspase-3.
12-N-substituted-14-deoxyandrographolide analog (4d) HepG2 (Human hepatoma)Annexin V/PI Double StainingEffectively induced apoptosis.[4]

Experimental Protocol: Annexin V Staining for Apoptosis Detection

This detailed protocol provides a standardized method for assessing apoptosis using Annexin V staining followed by flow cytometry.

Principle:

During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE). Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) are used as viability dyes to differentiate between early apoptotic (Annexin V positive, PI/7-AAD negative), late apoptotic/necrotic (Annexin V positive, PI/7-AAD positive), and live cells (Annexin V negative, PI/7-AAD negative).

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating with this compound at various concentrations and for different time points. Include an untreated control.

    • Harvest the cells (for adherent cells, use gentle trypsinization).

    • Wash the cells twice with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI or 7-AAD staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI/7-AAD only), and dual-stained controls.

    • Acquire data and analyze the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

AnnexinV_Workflow start Induce Apoptosis (e.g., with this compound) harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain_annexin Add Annexin V-FITC Incubate 15 min resuspend->stain_annexin stain_pi Add Propidium Iodide (PI) stain_annexin->stain_pi analyze Analyze by Flow Cytometry stain_pi->analyze Apoptosis_Pathway drug This compound (and analogs) stress Cellular Stress (e.g., ROS production) drug->stress bcl2 Modulation of Bcl-2 Family Proteins stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Novel Andrographolide Analogs Demonstrate Potent In Vivo Antitumor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have highlighted the significant in vivo antitumor potential of novel semi-synthetic analogs of andrographolide (B1667393), a natural diterpenoid lactone. These new compounds, including AGS-30 and SRJ09, have shown superior efficacy compared to the parent molecule in various cancer models. This guide provides a comprehensive comparison of their in vivo validation, experimental protocols, and mechanisms of action, offering valuable insights for researchers and drug development professionals in the oncology field.

Key Findings:

  • AGS-30 , a 14β-(2'-chlorophenoxy) derivative, exhibits robust antitumor and anti-metastatic activity in colon and breast cancer xenograft models. Its dual-action mechanism involves the inhibition of angiogenesis through the VEGFR2 signaling pathway and the modulation of the tumor microenvironment by suppressing M2-like macrophage polarization.

  • SRJ09 , a 3,19-(2-bromobenzylidene) analog, demonstrates significant tumor growth delay in colon cancer xenografts by inducing G1 phase cell cycle arrest. This effect is mediated through the upregulation of p21 and subsequent inhibition of CDK4.

  • C-19-modified analogs , such as the 19-O-triphenylmethyl ether derivative, have displayed potent cytotoxic effects in vitro, suggesting a potential mechanism involving the modulation of the Wnt/β-catenin signaling pathway. However, in vivo validation of these specific analogs is not yet extensively reported.

Comparative Analysis of In Vivo Antitumor Efficacy

The following tables summarize the key quantitative data from in vivo studies of novel andrographolide analogs.

Table 1: In Vivo Antitumor Activity of AGS-30 in a 4T1 Breast Cancer Xenograft Model
Treatment GroupDose (mg/kg)Mean Final Tumor Weight Reduction (vs. Saline)Reduction in Metastatic Lung Nodules (Average Number)Notes
AGS-3010.7 g28No significant effect on body weight was observed[1].
AGS-3051.12 g40Treatment was administered for 20 days[1].
Table 2: In Vivo Antitumor Activity of Andrographolide Analogs in Colon Cancer Xenograft Models
AnalogCancer ModelDose & ScheduleKey Findings
AGS-30HT-29 XenograftNot specified in abstractsSuppressed tumor growth and angiogenesis significantly more than the parent andrographolide[2].
SRJ09HCT-116 Xenograft10 mg/kg, i.p. daily for 14 daysImpressive in vivo activity by delaying tumor xenograft growth[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

AGS-30 in 4T1 Breast Cancer Xenograft Model[1]
  • Animal Model: Female BALB/c mice.

  • Cell Line: 4T1 murine breast cancer cells.

  • Tumor Induction: 1 x 10^6 4T1 cells were injected into the mammary fat pad.

  • Treatment: Once tumors were palpable, mice were randomized into treatment groups. AGS-30 was administered at doses of 1 and 5 mg/kg.

  • Duration: 20 days.

  • Endpoints: Tumor volume and weight, body weight, and the number of metastatic lung nodules were assessed at the end of the study.

SRJ09 in HCT-116 Colon Cancer Xenograft Model[3]
  • Animal Model: Female nude mice.

  • Cell Line: HCT-116 human colon carcinoma cells.

  • Tumor Induction: 5 x 10^6 HCT-116 cells were subcutaneously inoculated into the right flank.

  • Treatment: When tumor volume reached 80–100 mm³, mice were treated with SRJ09 intraperitoneally at a dose of 10 mg/kg once a day.

  • Duration: 14 days.

  • Endpoints: Tumor growth was monitored throughout the study.

Signaling Pathways and Mechanisms of Action

The antitumor efficacy of these novel andrographolide analogs stems from their targeted modulation of key cellular signaling pathways.

AGS-30: Targeting Angiogenesis and Tumor Microenvironment

AGS-30 demonstrates a potent anti-angiogenic effect by inhibiting the VEGFR2 signaling pathway. This disrupts the formation of new blood vessels essential for tumor growth. Additionally, AGS-30 modulates the tumor microenvironment by inhibiting the polarization of M2-like macrophages, which are known to promote tumor progression and metastasis.

AGS30_Signaling_Pathway cluster_AGS30 AGS-30 cluster_Angiogenesis Angiogenesis Inhibition cluster_Apoptosis Apoptosis Induction AGS30 AGS-30 VEGFR2 VEGFR2 AGS30->VEGFR2 Inhibits ROS ROS AGS30->ROS Induces VEGFA VEGF-A VEGFA->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis JNK JNK ROS->JNK Caspase9 Caspase-9 JNK->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: AGS-30 inhibits angiogenesis by blocking the VEGFR2 pathway and induces apoptosis via a ROS-dependent JNK signaling cascade.

SRJ09: Inducing Cell Cycle Arrest

SRJ09 exerts its antitumor effect by inducing G1 phase cell cycle arrest. It achieves this by increasing the expression of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of CDK4. This prevents the phosphorylation of the retinoblastoma protein (Rb) and halts the cell cycle progression from the G1 to the S phase.

SRJ09_Signaling_Pathway cluster_SRJ09 SRJ09 cluster_CellCycle G1 Cell Cycle Arrest SRJ09 SRJ09 p21 p21 SRJ09->p21 Upregulates CDK4 CDK4 p21->CDK4 Inhibits Rb Rb CDK4->Rb Phosphorylates CyclinD1 Cyclin D1 CyclinD1->CDK4 Activates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes

Caption: SRJ09 upregulates p21, leading to the inhibition of CDK4 and subsequent G1 phase cell cycle arrest.

Conclusion

Novel andrographolide analogs, particularly AGS-30 and SRJ09, represent promising candidates for further development as anticancer therapeutics. Their enhanced in vivo efficacy and well-defined mechanisms of action provide a strong rationale for continued investigation. This comparative guide summarizes the current preclinical evidence, highlighting the potential of these compounds to address the challenges of cancer treatment. Further studies, including comprehensive toxicity profiling and investigation in a broader range of cancer models, are warranted to advance these promising agents toward clinical application.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-Deoxy-17-hydroxyandrographolide
Reactant of Route 2
14-Deoxy-17-hydroxyandrographolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.